Tepotinib
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O2/c1-34-12-10-21(11-13-34)20-37-26-17-31-29(32-18-26)25-7-3-5-23(15-25)19-35-28(36)9-8-27(33-35)24-6-2-4-22(14-24)16-30/h2-9,14-15,17-18,21H,10-13,19-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYMHWXQRWRBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)COC2=CN=C(N=C2)C3=CC=CC(=C3)CN4C(=O)C=CC(=N4)C5=CC=CC(=C5)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70149132 | |
| Record name | Tepotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100598-32-0 | |
| Record name | Tepotinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1100598320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tepotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15133 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tepotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70149132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[1-[[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]methyl]-6-oxopyridazin-3-yl]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEPOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IJV77EI07 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tepotinib: A Deep Dive into a Selective MET Tyrosine Kinase Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Tepotinib is a potent and highly selective, orally bioavailable inhibitor of the MET tyrosine kinase, a receptor whose aberrant activation is a key driver in various cancers. Approved for the treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) harboring MET exon 14 (METex14) skipping alterations, this compound represents a significant advancement in precision oncology. This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical pharmacology, clinical efficacy, and pharmacokinetic profile. Detailed experimental methodologies and visual representations of key pathways are included to support further research and development in the field of MET-targeted therapies.
The MET Signaling Pathway and this compound's Mechanism of Action
The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that plays a crucial role in normal cellular processes, including embryonic development, cell proliferation, motility, and wound healing.[1][2][3] The only known ligand for the MET receptor is Hepatocyte Growth Factor (HGF).[4]
1.1. Canonical MET Signaling
Under normal physiological conditions, the HGF/MET signaling pathway is tightly regulated.[2] The binding of HGF to the extracellular domain of MET induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues (Tyr-1234 and Tyr-1235) within the intracellular kinase domain.[5] This activation creates docking sites for various downstream signaling proteins, including GRB2, GAB1, and SRC, which in turn activate critical intracellular cascades such as the RAS-MAPK and PI3K-AKT-mTOR pathways.[1][3][6] These pathways are fundamental for cell proliferation, survival, and migration.[1][6]
1.2. Dysregulation in Cancer
In many cancers, the MET pathway is aberrantly activated through several mechanisms, including MET gene amplification, overexpression, or activating mutations, such as METex14 skipping alterations.[6][7] This sustained, ligand-independent signaling drives tumorigenesis, angiogenesis, and metastasis.[2][4] The METex14 skipping mutation results in the loss of a regulatory domain, leading to reduced degradation of the MET protein and its constitutive activation.[5]
1.3. This compound's Inhibitory Action
This compound is a selective, ATP-competitive, type Ib inhibitor of MET.[7][8] It binds to the intracellular kinase domain of the MET receptor, preventing its autophosphorylation and subsequent activation of downstream signaling.[9][10] This blockade effectively abrogates the oncogenic signals driven by MET alterations, leading to the inhibition of tumor cell growth, proliferation, and survival.[10][11]
Figure 1: The HGF/MET signaling pathway and the inhibitory mechanism of this compound.
Preclinical Pharmacology
This compound's activity has been extensively characterized in preclinical models, demonstrating its high potency and selectivity for the MET kinase.
2.1. Biochemical and Cellular Activity
In biochemical assays, this compound is a potent inhibitor of MET kinase activity.[7] It shows strong activity against both wild-type MET and MET variants with oncogenic alterations, including METex14 skipping.[11] In cellular assays, this compound selectively inhibits the viability of cancer cell lines with MET gene amplification, while having a significantly lower effect on cells without such alterations.[7]
| Parameter | Value | Assay Type | Cell Line / System | Source(s) |
| MET Kinase IC₅₀ | 1.7 - 4 nM | Biochemical Kinase Assay | Recombinant Human MET | [7][12][13] |
| Cell Viability IC₅₀ | 6 nM | Cellular Metabolic Activity | MKN-45 (MET-amplified) | [7] |
| Cell Viability IC₅₀ | 3 µM | Cellular Metabolic Activity | SNU-16 (non-MET-amplified) | [7] |
| MET Phosphorylation IC₅₀ | 9 nM | Cellular Assay | EBC-1 Cells | [12] |
| HGF-induced MET Phos. IC₅₀ | 6 nM | Cellular Assay | A549 Cells | [12] |
Table 1: In Vitro Potency of this compound.
2.2. Kinase Selectivity Profile
This compound was designed to be highly selective for MET to minimize off-target effects. Its selectivity has been confirmed against large panels of kinases.[7] At clinically relevant concentrations (e.g., 0.1 µmol/L), this compound almost completely inhibits MET activity (≥99%) with minimal impact on other kinases. Significant inhibition of other kinases, such as TrkA and TrkC, was only observed at much higher, supratherapeutic concentrations (≥1 µmol/L).[7]
2.3. In Vivo Antitumor Activity
In vivo studies using xenograft models of human cancers with MET alterations have demonstrated dose-dependent antitumor activity.[7] Oral administration of this compound led to significant and sustained inhibition of MET phosphorylation in tumors and resulted in tumor regression, including in models of gastric carcinoma and NSCLC.[12] Notably, this compound has also been shown to penetrate the blood-brain barrier and exhibit strong antitumor activity in orthotopic brain metastasis models.[7]
Clinical Efficacy in NSCLC with METex14 Skipping
The pivotal Phase II VISION study (NCT02864992) established the efficacy and safety of this compound in patients with advanced or metastatic NSCLC harboring METex14 skipping alterations, leading to its regulatory approval.[14][15]
3.1. VISION Study Design
VISION is a multicenter, non-randomized, open-label, multicohort study.[15] Eligible patients received this compound at a dose of 500 mg (450 mg active moiety) once daily until disease progression or unacceptable toxicity.[14][15] The primary endpoint was the objective response rate (ORR) as determined by a blinded independent review committee.[16]
3.2. Efficacy Results
This compound demonstrated durable clinical activity in both treatment-naïve and previously treated patients. The data presented below is from the final analysis that supported the traditional FDA approval.[15][17]
| Efficacy Endpoint | Treatment-Naïve Patients (n=164) | Previously Treated Patients (n=149) | Source(s) |
| Objective Response Rate (ORR) | 57% (95% CI: 49-65) | 45% (95% CI: 37-53) | [15][17] |
| Median Duration of Response (mDOR) | 46.4 months (95% CI: 13.8-NE) | 12.6 months (95% CI: 9.5-18.5) | [16][18] |
| Responders with DOR ≥12 months | 40% | 36% | [15][17] |
Table 2: Summary of Clinical Efficacy from the VISION Trial.
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound supports once-daily oral dosing.
| PK Parameter | Value | Condition | Source(s) |
| Administration | 450 mg (active moiety) once daily | Oral, with food | [15][19] |
| Absolute Bioavailability | 71.6% | Fed state | [20][21] |
| Time to Peak (Tₘₐₓ) | ~8 hours | Fed state | [20][21] |
| Half-life (t₁/₂) | ~32 hours | - | [20][21] |
| Volume of Distribution (Vz/F) | 1,038 L | Geometric Mean | [10][20] |
| Plasma Protein Binding | ~98% | - | [10][20] |
| Metabolism | Primarily by CYP3A4 and CYP2C8 | - | [10][20] |
| Excretion | Feces (~85%), Urine (~13.6%) | 45% unchanged in feces, 7% in urine | [20] |
Table 3: Pharmacokinetic Properties of this compound.
This compound exposure increases proportionally with doses up to 450 mg.[20] A high-fat, high-calorie meal increases exposure, and it is recommended to be taken with food.[15][20] No clinically significant effects on its pharmacokinetics were observed based on age, race, sex, or mild to moderate renal or hepatic impairment.[20]
Experimental Protocols
The following sections outline generalized methodologies for key experiments used to characterize selective MET tyrosine kinase inhibitors like this compound.
5.1. In Vitro MET Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on MET kinase activity.
Principle: A recombinant MET kinase domain is incubated with a peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]-ATP). The kinase transfers the phosphate group to the substrate. The amount of phosphorylated substrate is measured, and the inhibition by the test compound is calculated.
General Protocol:
-
Add kinase buffer, recombinant MET kinase, and varying concentrations of this compound to a 96-well plate.
-
Initiate the reaction by adding a mixture of the peptide substrate and [γ-³³P]-ATP.
-
Incubate the plate for a defined period (e.g., 60 minutes) at room temperature.[16]
-
Stop the reaction and transfer the contents to a filter plate that captures the phosphorylated substrate.
-
Wash the plate to remove unincorporated ATP.
-
Measure the radioactivity on the filter using a scintillation counter.
-
Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value using non-linear regression.
5.2. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the number of viable cells in culture after treatment with the inhibitor.
Principle: The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells. A reagent containing luciferase and its substrate is added to the cells. The luciferase reaction uses ATP from viable cells to produce a luminescent signal that is proportional to the number of living cells.[21]
General Protocol:
-
Seed cancer cells (e.g., MET-amplified MKN-45) in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium).[6]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle control and determine the IC₅₀ value.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Imaging of c-Met Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. page-meeting.org [page-meeting.org]
- 5. Liquid and Tissue Biopsies for Identifying MET Exon 14 Skipping NSCLC: Analyses from the Phase II VISION Study of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. salud.grupotriples.com [salud.grupotriples.com]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. promega.com [promega.com]
- 18. ascopubs.org [ascopubs.org]
- 19. In vitro kinase assay [protocols.io]
- 20. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 21. bpsbioscience.com [bpsbioscience.com]
The Precision Strike of Tepotinib: An In-Depth Technical Guide to its Impact on MET Phosphorylation and Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of tepotinib, a potent and highly selective mesenchymal-epithelial transition (MET) tyrosine kinase inhibitor. It delves into the core mechanism of action, focusing on its profound effects on MET phosphorylation and the subsequent modulation of critical downstream signaling pathways. This document synthesizes preclinical and clinical data to offer a detailed resource for professionals in oncology research and drug development.
Introduction to this compound and the MET Signaling Axis
The MET receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), undergoes dimerization and autophosphorylation at key tyrosine residues (Tyr1234, Tyr1235, Tyr1349, and Tyr1356) within its kinase domain and C-terminal tail.[1][2] This activation initiates a cascade of downstream signaling events, primarily through the phosphatidylinositol 3-kinase (PI3K)/AKT and RAS/mitogen-activated protein kinase (MAPK) pathways, which are crucial for cell proliferation, survival, migration, and invasion.[1][3] Dysregulation of MET signaling, through mechanisms such as MET exon 14 (METex14) skipping mutations or MET amplification, is a key oncogenic driver in various cancers, notably non-small cell lung cancer (NSCLC).[2][3]
This compound is a small molecule inhibitor that selectively binds to the ATP-binding pocket of the MET kinase domain, effectively preventing its autophosphorylation and subsequent activation.[3][4] This targeted inhibition forms the basis of its therapeutic efficacy in MET-driven malignancies.
Quantitative Analysis of this compound's Inhibitory Activity
This compound demonstrates potent and selective inhibition of MET phosphorylation and downstream signaling components. The following tables summarize its inhibitory concentrations (IC50) across various cell lines and experimental conditions.
| Cell Line | MET Alteration | Target | IC50 (nmol/L) | Experimental Condition | Reference |
| EBC-1 | MET amplification | p-MET (Y1234/1235) | 9.2 | Constitutive Activation | [1] |
| EBC-1 | MET amplification | p-Gab1 (Y627) | 3.4 | Constitutive Activation | [1] |
| EBC-1 | MET amplification | p-AKT (S473) | Low nanomolar | Constitutive Activation | [1] |
| EBC-1 | MET amplification | p-ERK1/2 (T202/Y204) | Sub-nanomolar | Constitutive Activation | [1] |
| Hs746T | METex14 skipping & amplification | p-MET | Low nanomolar | Constitutive Activation | [1] |
| A549 | MET wild-type | p-MET (Y1234/1235) | 5.4 | HGF Stimulation | [1] |
| GTL-16 | MET amplification | p-MET | 2.9 | Constitutive Activation | [1] |
| SNU-5 | MET amplification | p-MET | Not specified | Constitutive Activation | [1] |
Table 1: In Vitro Inhibitory Concentration (IC50) of this compound on MET Phosphorylation and Downstream Effectors.
| Assay Type | Cell Line | MET Alteration | IC50 (nmol/L) | Reference |
| Biochemical Flash-Plate Assay | Recombinant Human MET Kinase Domain | N/A | 1.7 - 1.8 | [1] |
| Cell Viability (MTT Assay) | MKN-45 | MET amplification | < 1 | [5] |
Table 2: Biochemical and Cell Viability IC50 of this compound.
Visualizing this compound's Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the MET signaling pathway and the inhibitory action of this compound.
Caption: The MET signaling pathway, initiated by HGF binding and leading to cell proliferation and migration.
Caption: this compound's inhibitory effect on MET autophosphorylation, blocking downstream signaling.
Detailed Experimental Protocols
This section outlines the key experimental methodologies used to characterize the effects of this compound.
Western Blot Analysis for Protein Phosphorylation
Objective: To determine the effect of this compound on the phosphorylation status of MET and its downstream signaling proteins (e.g., AKT, ERK, Gab1).
Protocol:
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., EBC-1, Hs746T) in appropriate culture medium. Once confluent, treat the cells with varying concentrations of this compound (typically in the nanomolar range) for a specified duration (e.g., 2-24 hours). For HGF-dependent models (e.g., A549), serum-starve the cells before treatment with this compound, followed by stimulation with recombinant HGF.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a bicinchoninic acid (BCA) protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of MET, AKT, ERK, and Gab1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the metabolic activity and viability of cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NSCLC patient-derived xenografts or established cell lines) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound orally at specified doses (e.g., 10-100 mg/kg) daily. The control group receives a vehicle solution.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be excised for pharmacodynamic analysis, such as western blotting to assess the in vivo inhibition of MET phosphorylation.
Apoptosis Assay (TUNEL Assay)
Objective: To detect DNA fragmentation characteristic of apoptosis in cells treated with this compound.
Protocol:
-
Cell Treatment and Fixation: Treat cells with this compound as described for the western blot protocol. After treatment, fix the cells in 4% paraformaldehyde.
-
Permeabilization: Permeabilize the fixed cells with a detergent solution (e.g., Triton X-100).
-
TdT-Mediated dUTP Nick End Labeling (TUNEL): Incubate the cells with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP analog. TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA.
-
Microscopy: Visualize the apoptotic cells using a fluorescence microscope. The nuclei of apoptotic cells will exhibit bright fluorescence.
Mechanisms of Resistance to this compound
Despite the efficacy of this compound, acquired resistance can emerge. Understanding these mechanisms is critical for developing subsequent lines of therapy.
On-Target Resistance: Secondary MET Mutations
Secondary mutations within the MET kinase domain can interfere with this compound binding. Commonly observed resistance mutations include alterations at residues D1228 and Y1230 .[6][7] These mutations can sterically hinder the binding of type I MET inhibitors like this compound.
Off-Target Resistance: Bypass Signaling Pathways
The activation of alternative signaling pathways can bypass the MET blockade and promote tumor cell survival. Key bypass mechanisms include:
-
EGFR and KRAS Activation: Amplification or activating mutations in EGFR and KRAS can reactivate the MAPK and PI3K/AKT pathways independently of MET.[8][9]
-
Activation of Other Receptor Tyrosine Kinases (RTKs): Upregulation and activation of other RTKs, such as AXL and the ERBB family of receptors, can provide alternative routes for downstream signaling.
Caption: Mechanisms of resistance to this compound, including on-target mutations and bypass signaling.
Conclusion
This compound is a highly effective and selective inhibitor of the MET receptor tyrosine kinase. Its ability to potently block MET phosphorylation and downstream signaling provides a strong rationale for its use in cancers with MET pathway dysregulation. This technical guide has provided a detailed overview of its mechanism of action, quantitative inhibitory data, key experimental methodologies for its evaluation, and an understanding of potential resistance mechanisms. This information serves as a valuable resource for the ongoing research and development of targeted therapies in oncology.
References
- 1. The Preclinical Pharmacology of this compound—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound Hydrochloride Hydrate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Protocols | USF Health [health.usf.edu]
- 8. Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Case report: Success of this compound therapy in overcoming resistance to osimertinib in a patient with EGFR-mutant lung adenocarcinoma with a potential acquired MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
Tepotinib for MET-Amplified Solid Tumors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical and clinical research on tepotinib, a highly selective MET inhibitor, for the treatment of MET-amplified solid tumors. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapy.
Introduction to MET Amplification and this compound
The MET proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[1][2] Aberrant MET signaling, often driven by gene amplification, is a key oncogenic driver in a variety of solid tumors, including non-small cell lung cancer (NSCLC), and is associated with a poor prognosis.[3][4]
This compound (Tepmetko®) is an oral, potent, and highly selective small molecule inhibitor of MET.[5][6] It effectively blocks MET phosphorylation and subsequent downstream signaling, thereby inhibiting the growth and survival of MET-dependent tumor cells.[7][8] this compound has demonstrated significant clinical activity in patients with MET-amplified solid tumors, leading to its investigation and approval in specific cancer types.[9][10]
The MET Signaling Pathway and this compound's Mechanism of Action
MET receptor activation triggers a cascade of intracellular signaling events. The primary pathways involved are the RAS-MAPK pathway, which regulates cell proliferation, and the PI3K-AKT-mTOR pathway, which is critical for cell survival and growth.[1][11] Other pathways, such as the SRC and β-catenin signaling pathways, also contribute to the invasive and metastatic potential of cancer cells.[1][2]
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the MET kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[12][13] This targeted inhibition leads to the suppression of tumor growth and induction of apoptosis in MET-dependent cancer cells.
Clinical Efficacy of this compound in MET-Amplified Solid Tumors
The clinical development of this compound has demonstrated its efficacy in patients with MET-amplified solid tumors, particularly in NSCLC. The pivotal Phase II VISION trial (NCT02864992) evaluated this compound in patients with advanced NSCLC harboring MET alterations, with Cohort B specifically focusing on MET amplification.[4][14] Additionally, the Phase II INSIGHT trial (NCT01982955) investigated this compound in combination with gefitinib for EGFR-mutant NSCLC with acquired resistance due to MET amplification.[15]
Clinical Trial Data Summary
The following tables summarize the key efficacy data from these clinical trials.
Table 1: Efficacy of this compound Monotherapy in MET-Amplified NSCLC (VISION Cohort B) [4][9][14]
| Endpoint | Overall Population (n=24) | First-Line (n=7) | Second-Line (n=11) | Third-Line (n=6) |
| Objective Response Rate (ORR) | 41.7% (95% CI: 22.1-63.4) | 71.4% (95% CI: 29.0-96.3) | 27.3% (95% CI: 6.0-61.0) | 33.3% (95% CI: 4.3-77.7) |
| Complete Response (CR) | 4.2% (1 patient) | - | - | - |
| Disease Control Rate (DCR) | 45.8% (95% CI: 25.6-67.2) | - | - | - |
| Median Duration of Response (DOR) | 14.3 months (95% CI: 2.8-NE) | 14.3 months (95% CI: 2.8-NE) | Not Estimable | Not Estimable |
| Median Progression-Free Survival (PFS) | 4.2 months (95% CI: 1.4-15.6) | - | - | - |
| Median Overall Survival (OS) | 7.5 months (95% CI: 4.0-15.6) | 14.3 months (95% CI: 4.0-NE) | 7.5 months (95% CI: 1.9-24.0) | 2.6 months (95% CI: 0.6-NE) |
| NE: Not Estimable |
Table 2: Efficacy of this compound plus Gefitinib in MET-Amplified, EGFR-Mutant NSCLC (INSIGHT Trial) [16][15]
| Endpoint | This compound + Gefitinib (n=12) | Chemotherapy (n=7) | Hazard Ratio (HR) (90% CI) |
| Median Progression-Free Survival (PFS) - Investigator Assessment | 16.6 months (90% CI: 8.3-22.1) | 4.2 months (90% CI: 1.4-7.0) | 0.13 (0.04-0.43) |
| Median Progression-Free Survival (PFS) - Independent Review | 19.3 months (90% CI: 5.6-22.1) | 4.2 months (90% CI: 1.4-7.0) | 0.16 (0.05-0.52) |
| Median Overall Survival (OS) | 37.3 months (90% CI: 21.1-52.1) | 13.1 months (90% CI: 3.3-22.6) | 0.10 (0.02-0.36) |
| Objective Response Rate (ORR) | 66.7% | 42.9% | - |
| Median Duration of Response (DOR) | 19.9 months | 2.8 months | - |
Experimental Protocols
The following sections detail the key methodologies employed in the clinical trials evaluating this compound for MET-amplified tumors.
Patient Selection and Biomarker Assessment
VISION Trial (Cohort B): [4][9]
-
Inclusion Criteria: Patients with locally advanced or metastatic NSCLC with high-level MET amplification detected by a liquid biopsy assay (Guardant360®). High-level MET amplification was defined as a gene copy number (GCN) of ≥2.5 in circulating tumor DNA (ctDNA). Patients had an ECOG performance status of 0 or 1 and had received 0-2 prior lines of therapy. EGFR/ALK wild-type status was required.
-
Biomarker Assessment: MET amplification was prospectively determined using a ctDNA-based next-generation sequencing (NGS) assay.
-
Inclusion Criteria: Patients with EGFR-mutant NSCLC who had progressed on prior EGFR TKI therapy and had MET amplification.
-
Biomarker Assessment: MET amplification was determined by fluorescence in situ hybridization (FISH) on tumor tissue.
Dosing and Administration
In the VISION and INSIGHT trials, this compound was administered orally at a dose of 500 mg (containing 450 mg of the active moiety) once daily.[4][9][15]
Efficacy and Safety Assessment
-
Efficacy: The primary endpoint in the VISION trial was the objective response rate (ORR) as assessed by an independent review committee according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[4] Secondary endpoints included duration of response (DOR), progression-free survival (PFS), and overall survival (OS).[4]
-
Safety: Adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
Mechanisms of Resistance to this compound
As with other targeted therapies, acquired resistance to this compound can develop. Identified mechanisms of resistance include:
-
On-target resistance: Acquired mutations in the MET kinase domain, such as D1228 and Y1230 mutations, can interfere with this compound binding.[17][18]
-
Bypass signaling: Activation of alternative signaling pathways, such as the RAS-MAPK pathway, can circumvent MET inhibition and promote tumor cell survival.[19][20]
Further research is ongoing to better understand and overcome these resistance mechanisms, potentially through combination therapies.[19]
Conclusion
This compound has demonstrated significant and durable clinical activity in patients with MET-amplified solid tumors, particularly in NSCLC. Its high selectivity for MET offers a targeted therapeutic approach for this patient population with a generally manageable safety profile. The ongoing research into resistance mechanisms and potential combination strategies will be crucial for optimizing the use of this compound and improving patient outcomes in the long term. This guide provides a foundational understanding for professionals engaged in the continued development and application of this important targeted therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Preclinical Pharmacology of this compound—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of this compound Hydrochloride Hydrate? [synapse.patsnap.com]
- 9. targetedonc.com [targetedonc.com]
- 10. FDA approves this compound for metastatic non-small cell lung cancer | FDA [fda.gov]
- 11. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Case report: Success of this compound therapy in overcoming resistance to osimertinib in a patient with EGFR-mutant lung adenocarcinoma with a potential acquired MET exon 14 skipping mutation [frontiersin.org]
- 14. This compound in patients with non-small cell lung cancer with high-level MET amplification detected by liquid biopsy: VISION Cohort B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Randomized Trial of this compound Plus Gefitinib versus Chemotherapy in EGFR-Mutant NSCLC with EGFR Inhibitor Resistance Due to MET Amplification: INSIGHT Final Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cancernetwork.com [cancernetwork.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Foretinib can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. aacrjournals.org [aacrjournals.org]
- 20. This compound in Non-Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Primary Resistance Mechanisms Against Tepotinib
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core primary resistance mechanisms to Tepotinib, a selective MET tyrosine kinase inhibitor (TKI). This compound is approved for the treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) harboring mesenchymal-epithelial transition (MET) exon 14 (METex14) skipping alterations.[1][2] Understanding the intrinsic factors that limit its efficacy is crucial for optimizing patient selection, developing rational combination therapies, and designing next-generation inhibitors.
This compound: Mechanism of Action
This compound is a highly selective, oral, type Ib MET inhibitor that competitively binds to the ATP-binding pocket of the MET kinase domain.[3][4] This action prevents MET autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for tumor cell proliferation, survival, and invasion.[2][5][6] In NSCLC with METex14 skipping mutations, the regulatory domain encoded by exon 14 is lost. This impairs the ubiquitin-mediated degradation of the MET protein, leading to its accumulation and sustained, ligand-independent activation, rendering the cancer cells dependent on MET signaling.[7] this compound effectively inhibits this aberrant signaling, leading to tumor regression in susceptible models.[8][9]
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound [drugcentral.org]
- 4. Case report: Success of this compound therapy in overcoming resistance to osimertinib in a patient with EGFR-mutant lung adenocarcinoma with a potential acquired MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C29H28N6O2 | CID 25171648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Spotlight on this compound and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Tepotinib's Activity in Tumors with MET Exon 14 Skipping Mutations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism, clinical activity, and experimental basis for the use of tepotinib, a highly selective MET tyrosine kinase inhibitor (TKI), in the treatment of tumors harboring MET exon 14 (METex14) skipping mutations. The information is compiled from key clinical trials, preclinical studies, and biomarker analyses to serve as a comprehensive resource for professionals in the field of oncology drug development.
Introduction: The Role of MET in Oncology
The Mesenchymal-Epithelial Transition (MET) proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, Hepatocyte Growth Factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, and motility.[1] Dysregulation of the MET pathway is a known oncogenic driver in various cancers, including Non-Small Cell Lung Cancer (NSCLC).[2] One such alteration, occurring in approximately 3-4% of NSCLC cases, is the MET exon 14 skipping mutation.[3] This mutation leads to a dysfunctional MET receptor with impaired degradation, resulting in its accumulation and sustained, ligand-independent activation of oncogenic signaling.[1]
This compound is an oral, potent, and highly selective MET inhibitor designed to counteract this aberrant signaling.[4][5] It has demonstrated robust and durable clinical activity in patients with METex14 skipping NSCLC, leading to its approval in several countries for this indication.[4][6]
Mechanism of Action
The METex14 Skipping Mutation
MET exon 14 encodes the juxtamembrane domain of the MET receptor, which contains a tyrosine residue (Y1003) that serves as a binding site for the E3 ubiquitin ligase, CBL.[1] The binding of CBL initiates the ubiquitination and subsequent degradation of the MET receptor, acting as a natural brake on signaling. Mutations affecting the splice sites of exon 14 lead to its exclusion during mRNA processing. The resulting MET protein lacks the CBL binding site, which impairs its degradation, leading to increased receptor stability, accumulation, and constitutive activation of downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR.[1]
This compound's Inhibitory Action
This compound is a Type Ib MET inhibitor that binds to the ATP-binding pocket of the MET kinase domain, preventing its phosphorylation and subsequent activation. This action effectively blocks both HGF-dependent and -independent MET signaling, thereby inhibiting the downstream pathways that drive tumor growth, proliferation, and survival in MET-dependent cancer cells.
Clinical Efficacy: The VISION Trial
The pivotal Phase II VISION trial (NCT02864992) is a single-arm, open-label, multicenter study that evaluated the efficacy and safety of this compound (500 mg, equivalent to 450 mg active moiety, once daily) in patients with advanced/metastatic NSCLC harboring METex14 skipping alterations.[4][6][7] The study comprised multiple cohorts, with Cohorts A and C designed to assess the primary endpoint of objective response rate (ORR) by an independent review committee (IRC).[6]
Patient Demographics and Baseline Characteristics
The VISION trial enrolled a large population of patients with METex14 skipping NSCLC, who are typically older than those with other oncogenic drivers.[6][7]
| Characteristic | Combined Cohorts A & C (N=313)[7] |
| Median Age, years (range) | 72 (41-94) |
| Gender, n (%) | |
| Female | 159 (50.8%) |
| Male | 154 (49.2%) |
| ECOG Performance Status, n (%) | |
| 0 | 82 (26.2%) |
| 1 | 231 (73.8%) |
| Smoking History, n (%) | |
| Current/Former Smoker | 149 (47.6%) |
| Prior Lines of Therapy, n (%) | |
| 0 (First-line) | 164 (52.4%) |
| ≥1 (Previously Treated) | 149 (47.6%) |
| Baseline Brain Metastases, n (%) | 23 (in Cohort A, N=152)[8] |
Table 1: Baseline characteristics of patients in the VISION trial (Cohorts A & C).
Efficacy Data
This compound has demonstrated robust and durable clinical activity, particularly in the first-line setting, with long-term follow-up data supporting its efficacy.[7][9]
| Efficacy Endpoint | Overall Population (N=313)[7][9] | First-Line (1L) (n=164)[7][9] | Second/Later-Line (2L+) (n=149)[7][9] |
| ORR, % (95% CI) | 51.4 (45.8–57.1) | 57.3 (49.4–65.0) | 45.0 (36.8–53.3) |
| Median DOR, months (95% CI) | 18.0 (12.4–46.4) | 46.4 (13.8–NE) | 12.6 (9.5–18.5) |
| Median PFS, months (95% CI) | 11.2 (9.5-13.8) | 12.6 (9.7–17.7) | 10.9 (8.1-12.4) |
| Median OS, months (95% CI) | 20.3 (16.9-24.3) | 21.3 (14.2–25.9) | 19.1 (14.8-23.4) |
Table 2: Long-term efficacy outcomes from the VISION trial (Cohorts A & C). CI: Confidence Interval; DOR: Duration of Response; NE: Not Estimable; ORR: Objective Response Rate; OS: Overall Survival; PFS: Progression-Free Survival.
Activity in Patients with Brain Metastases
This compound has also shown meaningful systemic and intracranial activity in patients with baseline brain metastases.[8] In a retrospective analysis of 15 evaluable patients from VISION Cohort A using RANO-BM criteria, 13 achieved intracranial disease control.[8] Among 7 patients with measurable brain lesions, 5 had a partial intracranial response.[8] The systemic efficacy in patients with brain metastases was consistent with the overall trial population, with an ORR of 47.8% and a median DOR of 9.5 months.[8]
Safety and Tolerability
This compound has a manageable safety profile. The most common treatment-related adverse events (TRAEs) are generally mild to moderate.[7][10]
| Adverse Event (Any Grade) | Frequency (%) in Safety Population (N=313)[7][9] | Grade ≥3 Frequency (%)[7][9] |
| Peripheral Edema | 67.1 | 11.2 |
| Nausea | 29.7 | 1.0 |
| Diarrhea | 28.1 | 1.3 |
| Increased Creatinine | 25.9 | 0.3 |
| Hypoalbuminemia | 23.9 | 5.5 |
| Increased ALT/AST | 12.2 | 3.1 |
Table 3: Common treatment-related adverse events (TRAEs) in the VISION trial.
Management of adverse events often involves supportive care. For grade 3 AEs, treatment interruption (for up to 21 days) followed by a dose reduction to 225 mg once daily is recommended.[10] Permanent discontinuation is advised for grade 4 AEs or grade 3 events lasting longer than 21 days.[10] Proactive monitoring for peripheral edema is crucial, with early consideration of treatment interruption or dose modification.[5][10]
Experimental Protocols and Methodologies
The identification of patients with METex14 skipping mutations is critical for treatment with this compound. The VISION trial utilized both liquid biopsy (circulating tumor DNA) and tissue biopsy for patient selection.[11]
Detection of METex14 Skipping Mutations
A multi-platform approach is often necessary for the robust detection of the diverse genomic alterations that can lead to METex14 skipping.
5.1.1 Tissue Biopsy Analysis
-
Sample Preparation : Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (typically 4-5 micrometers thick) are used.
-
Nucleic Acid Extraction : DNA and/or RNA are extracted from the tumor tissue using commercially available kits optimized for FFPE samples.
-
DNA-Based Next-Generation Sequencing (NGS) :
-
Method : Targeted gene panels using either amplicon-based or hybrid-capture-based library construction are employed. These panels must be designed to cover not only exon 14 but also the flanking intronic regions, including the 3' splice acceptor site of intron 13 and the 5' splice donor site of intron 14, where mutations often occur.[12][13]
-
Principle : This method identifies the underlying genomic mutations (point mutations, insertions, deletions) that disrupt the splice sites and are predicted to cause exon 14 skipping.[13]
-
-
RNA-Based Analysis (NGS or RT-PCR) :
-
Method : RNA is reverse-transcribed to cDNA. For NGS, an RNA-based panel is used. For RT-PCR, primers are designed to specifically amplify the junction of exon 13 and exon 15.[3][14]
-
Principle : This is a more direct method that confirms the actual skipping event at the transcript level by detecting the fusion of exon 13 to exon 15.[13] RNA-based methods have shown higher detection rates compared to DNA-based assays alone, as they can capture skipping events caused by a wide variety of, or even unknown, DNA alterations.[3][13]
-
5.1.2 Liquid Biopsy (cfDNA/ctDNA) Analysis
-
Sample Collection : Peripheral blood is collected in specialized tubes (e.g., Streck Cell-Free DNA BCT) to stabilize cell-free DNA (cfDNA).
-
Plasma Separation : Plasma is separated from whole blood via centrifugation.
-
ctDNA Extraction : Circulating tumor DNA (ctDNA) is extracted from the plasma.
-
NGS Analysis : A targeted NGS panel, such as the Guardant360 73-gene panel used in the VISION trial, is used to sequence the ctDNA.[15] This method detects the same types of DNA alterations as tissue-based DNA NGS and is a valuable, less invasive option for mutation detection.[16]
MET Protein Expression by Immunohistochemistry (IHC)
While not the primary method for identifying METex14 skipping, IHC can assess the level of MET protein expression.
-
Antibody : A common antibody used is the anti-Total c-MET (SP44) rabbit monoclonal antibody.[17]
-
Procedure :
-
FFPE tissue sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed, often using a citrate buffer (pH 6.0) under heat.[18]
-
Sections are incubated with the primary antibody (e.g., SP44).
-
A detection system (e.g., VENTANA ultraView) with a secondary antibody and chromogen (like DAB) is used for visualization.[17]
-
-
Scoring : Expression is often evaluated using an H-score, which combines staining intensity (0-3+) and the percentage of positive tumor cells. A score of 2+ or 3+ in ≥50% of tumor cells is typically defined as MET protein overexpression.[17]
Mechanisms of Resistance to this compound
Despite the durable responses, resistance to MET TKIs, including this compound, eventually develops. Resistance can be categorized as on-target (involving the MET gene itself) or off-target (activation of bypass signaling pathways).
On-Target Resistance
-
Secondary MET Kinase Domain Mutations : Acquired mutations in the MET kinase domain, such as D1228 and Y1230, can interfere with this compound binding.[19]
-
MET Gene Amplification : Amplification of the mutant METex14 allele can increase the amount of the target protein, overcoming the inhibitory effect of the drug.[19]
Off-Target Resistance
-
Bypass Pathway Activation : The most common resistance mechanism involves the activation of alternative signaling pathways that bypass the need for MET signaling.
-
RAS-MAPK Pathway Alterations : Co-occurring or acquired alterations, such as KRAS mutations or amplification, can drive tumor growth independently of MET.[19][20]
-
PI3K Pathway Alterations : Mutations in PIK3CA or loss of PTEN can also confer resistance.
-
Other RTK Activation : Acquired amplification of other receptor tyrosine kinases, like EGFR or HER3, can provide an alternative growth signal.[19]
-
References
- 1. This compound Phase II in NSCLC Harboring MET Alterations (VISION) [clin.larvol.com]
- 2. Correlation between MET Gene Copy Number by Silver in Situ Hybridization and Protein Expression by Immunohistochemistry in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Landscape of MET Exon 14 Skipping Mutations in Patients With Lung Cancer Identified by Next-Generation Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Treatment in Patients With MET Exon 14-Skipping Non-Small Cell Lung Cancer: Long-term Follow-up of the VISION Phase 2 Nonrandomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: Management of Adverse Events in Patients With MET Exon 14 Skipping Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. asco.org [asco.org]
- 8. ascopubs.org [ascopubs.org]
- 9. ascopubs.org [ascopubs.org]
- 10. This compound: Guidance for oncology nurses on management of adverse events in patients with MET exon 14 skipping non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. ascopubs.org [ascopubs.org]
- 13. tandfonline.com [tandfonline.com]
- 14. Robust home brew fragment sizing assay for detection of MET exon 14 skipping mutation in non–small cell lung cancer patients in resource constrained community hospitals [jpatholtm.org]
- 15. Primary efficacy and biomarker analyses from the VISION study of this compound in patients (pts) with non-small cell lung cancer (NSCLC) with <em>MET</em>ex14 skipping. - ASCO [asco.org]
- 16. mskcc.org [mskcc.org]
- 17. Immunohistochemistry (IHC) [bio-protocol.org]
- 18. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. This compound in Non-Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Establishing Tepotinib-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tepotinib is a potent and highly selective MET tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations.[1][2][3] As with other targeted therapies, the development of acquired resistance is a significant clinical challenge. To facilitate the investigation of resistance mechanisms and the development of novel therapeutic strategies to overcome them, robust preclinical models are essential. This document provides detailed protocols for establishing this compound-resistant cell line models in vitro and summarizes key findings related to resistance mechanisms.
Data Presentation: In Vitro Models of Acquired this compound Resistance
The following tables summarize the characteristics of this compound-resistant cell lines developed from various cancer cell lines. These models are critical for studying the molecular underpinnings of resistance.
| Cell Line | Cancer Type | Parental IC50 (this compound) | Resistant Clone(s) | Fold Increase in IC50 | Key Resistance Mechanisms | Reference |
| EBC-1 | NSCLC (MET amplification) | ~10 nM | EBC1-TR1, EBC1-TR2 | >10 | Activation of EGFR, AXL, and downstream MAPK/AKT pathways | [1][4] |
| Hs746T | Gastric Cancer (MET exon 14 skipping) | ~5 nM | Hs746T-TR | >10 | Activation of EGFR, AXL, and downstream MAPK/AKT pathways | [1][4] |
| MKN45 | Gastric Cancer (MET amplification) | Not specified | Not specified | 10x greater than parental | Not specified | [5] |
| KATO II | Gastric Cancer (MET amplification) | Not specified | Not specified | 10x greater than parental | Not specified | [5] |
Note: IC50 values can vary between studies and experimental conditions.
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cell Lines by Continuous Exposure
This protocol describes the generation of acquired resistance to this compound by culturing cancer cell lines in the presence of gradually increasing concentrations of the drug.[1][6][7][8][9]
Materials:
-
Parental cancer cell line of interest (e.g., EBC-1, Hs746T)
-
Complete cell culture medium (specific to the cell line)
-
This compound (prepare a stock solution in DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Cryopreservation medium
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate the parental cells at an appropriate density in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Initiate resistance induction:
-
Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10-20%).[9]
-
Maintain the cells in this drug concentration, changing the medium every 2-3 days.
-
-
Dose escalation:
-
Once the cells resume a stable growth rate comparable to the parental cells in the absence of the drug, increase the concentration of this compound by 1.5- to 2-fold.[9]
-
Monitor the cells closely for signs of widespread cell death. If a significant die-off occurs, reduce the drug concentration to the previous level until the cells recover.
-
Repeat this stepwise increase in drug concentration. This process can take several months.[7][10]
-
-
Establishment and characterization of resistant clones:
-
Once cells are able to proliferate in a significantly higher concentration of this compound (e.g., >1 µM or at least 10-fold higher than the parental IC50), consider them resistant.[5]
-
Isolate single-cell clones from the resistant population using limited dilution or cloning cylinders to ensure a homogenous population.
-
Expand the resistant clones and confirm their resistance by re-evaluating the IC50 of this compound. A significant shift in the IC50 compared to the parental line confirms resistance.
-
Cryopreserve aliquots of the resistant cell lines at various passages.
-
-
Molecular and functional characterization:
-
Investigate the underlying mechanisms of resistance using techniques such as Western blotting (to assess protein expression and phosphorylation), next-generation sequencing (to identify genetic alterations), and phospho-receptor tyrosine kinase (RTK) arrays.
-
Protocol 2: Phospho-Receptor Tyrosine Kinase (RTK) Array
This protocol is used to identify the activation of alternative signaling pathways in this compound-resistant cells.
Materials:
-
Parental and this compound-resistant cell lysates
-
Human Phospho-RTK Array Kit (e.g., from R&D Systems)
-
Detection reagents (as provided in the kit)
-
Chemiluminescence imaging system
Procedure:
-
Prepare cell lysates:
-
Culture parental and resistant cells to 70-80% confluency.
-
Lyse the cells using the lysis buffer provided in the kit, supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Array incubation:
-
Follow the manufacturer's instructions for blocking the array membranes.
-
Incubate the membranes with equal amounts of protein from the parental and resistant cell lysates overnight at 4°C.
-
-
Detection:
-
Wash the membranes to remove unbound protein.
-
Incubate with the provided detection antibodies (e.g., anti-phospho-tyrosine-HRP).
-
Wash the membranes again and apply the chemiluminescent substrate.
-
-
Data analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the spot intensities and compare the phosphorylation status of various RTKs between the parental and resistant cells. Increased phosphorylation of specific RTKs (e.g., EGFR, AXL) in the resistant cells suggests their involvement in bypass signaling.[1]
-
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Workflow for generating this compound-resistant cell lines.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound in Non-Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. SHP2 Inhibition Influences Therapeutic Response to this compound in Tumors with MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Culture Academy [procellsystem.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot for p-MET Analysis Following Tepotinib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing a Western blot to analyze the phosphorylation of the MET receptor (p-MET) in response to treatment with Tepotinib, a potent and selective MET inhibitor.
Introduction
This compound is a tyrosine kinase inhibitor that targets the MET receptor, a key driver in various cancers.[1] Aberrant MET signaling, often due to MET amplification or mutations leading to exon 14 skipping, can lead to uncontrolled cell proliferation, survival, and migration.[1] this compound effectively inhibits MET autophosphorylation, thereby blocking downstream signaling pathways.[1][2] This protocol outlines a reliable method to quantify the inhibition of MET phosphorylation at tyrosines 1234 and 1235 (p-MET Tyr1234/1235) using Western blotting, a fundamental technique for assessing the pharmacodynamic effects of MET inhibitors like this compound.
MET Signaling Pathway and this compound Inhibition
The MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates key tyrosine residues in its kinase domain, including Tyr1234 and Tyr1235. This phosphorylation event activates the receptor and initiates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which promote cell growth, survival, and invasion. This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of MET and preventing its autophosphorylation, thus abrogating downstream signaling.
Caption: MET Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram outlines the major steps for conducting the Western blot analysis of p-MET.
Caption: Western Blot Experimental Workflow for p-MET Analysis.
Quantitative Data Summary
The following table summarizes the dose-dependent inhibition of MET phosphorylation by this compound in a MET-amplified cancer cell line. Data is presented as the percentage of p-MET relative to the untreated control, normalized to total MET and a loading control.
| This compound Concentration (nM) | p-MET Level (% of Control) | Standard Deviation |
| 0 (Control) | 100% | ± 5.0% |
| 1 | 45% | ± 4.2% |
| 10 | 12% | ± 2.5% |
| 100 | 3% | ± 1.8% |
| 1000 | <1% | ± 0.5% |
Note: This data is representative and may vary depending on the cell line and experimental conditions. The IC50 for p-MET inhibition by this compound is in the low nanomolar range.[1]
Detailed Experimental Protocol
This protocol is optimized for the detection of p-MET (Tyr1234/1235) in cell lysates following this compound treatment.
1. Cell Culture and Treatment
-
Seed a MET-amplified cancer cell line (e.g., EBC-1, Hs746T) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis and Protein Extraction
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE
-
To 20-30 µg of protein from each sample, add an equal volume of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
5. SDS-PAGE
-
Load the prepared samples into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel in 1x MOPS or MES SDS running buffer at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.
6. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Perform the transfer at a constant current or voltage according to the manufacturer's recommendations (e.g., 100V for 1-2 hours in a wet transfer system).
7. Blocking
-
After transfer, block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
8. Primary Antibody Incubation
-
Dilute the primary antibodies in 5% BSA in TBST according to the manufacturer's recommendations.
-
p-MET (Tyr1234/1235) antibody: e.g., 1:1000 dilution.
-
Total MET antibody: e.g., 1:1000 dilution.
-
Loading control antibody (e.g., GAPDH, β-actin): e.g., 1:5000 dilution.
-
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[3][4]
9. Secondary Antibody Incubation
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in 5% non-fat dry milk in TBST (e.g., 1:2000 to 1:10000 dilution) for 1 hour at room temperature with gentle agitation.[4]
10. Detection
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
11. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-MET band intensity to the total MET band intensity for each sample.
-
Further normalize the p-MET/total MET ratio to the loading control to account for any variations in protein loading.
-
Express the results as a percentage of the p-MET level in the untreated control sample.
References
- 1. The Preclinical Pharmacology of this compound—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biophysical and structural characterization of the impacts of MET phosphorylation on this compound binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. CST | Cell Signaling Technology [cellsignal.com]
Application Note & Protocol: Determining the IC50 of Tepotinib in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tepotinib is a potent and highly selective, ATP-competitive, small-molecule inhibitor of the MET receptor tyrosine kinase.[1][2] Aberrant MET signaling, resulting from MET gene amplification, overexpression, or mutations such as MET exon 14 (METex14) skipping, is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[3][4][5] this compound inhibits MET phosphorylation and downstream signaling, thereby impeding tumor cell proliferation, survival, and migration.[6][7] Determining the half-maximal inhibitory concentration (IC50) is a critical step in preclinical studies to quantify the potency of this compound against different cancer cell lines and to understand its therapeutic potential in specific, biomarker-defined patient populations.
This document provides detailed protocols and data for determining the IC50 of this compound in various cancer cell lines, outlines the underlying signaling pathways, and presents an experimental workflow for in vitro assessment.
Mechanism of Action: this compound Inhibition of the MET Signaling Pathway
The MET receptor tyrosine kinase is activated upon binding its ligand, Hepatocyte Growth Factor (HGF). This leads to receptor dimerization and autophosphorylation of tyrosine residues in its kinase domain, creating docking sites for downstream signaling proteins.[3] This activation triggers several intracellular signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively drive cell proliferation, survival, invasion, and metastasis.[2]
MET dysregulation, such as through METex14 skipping mutations, can lead to sustained, ligand-independent activation of the receptor, resulting in uncontrolled tumor growth.[3] this compound selectively binds to the MET kinase domain, blocking its autophosphorylation and subsequent activation of these downstream pathways.[8]
Figure 1: this compound Inhibition of the c-Met Signaling Pathway.
This compound IC50 Data in Cancer Cell Lines
The potency of this compound varies across different cancer cell lines, largely depending on their MET alteration status. The following table summarizes published IC50 values for this compound.
| Cell Line | Cancer Type | MET Alteration | IC50 (nM) | Assay Type | Reference |
| EBC-1 | Lung Cancer | MET Amplification | 1.1 | MET Phosphorylation Assay | [8] |
| Hs746T | Gastric Cancer | METex14 Skipping, MET Amplification | 2.5 | MET Phosphorylation Assay | [8] |
| GTL-16 | Gastric Cancer | MET Amplification | 2.9 | MET Phosphorylation Assay | [8] |
| A549 | Lung Cancer | HGF-Stimulated | 5.4 | HGF-dependent MET Phosphorylation Assay | [8] |
| MKN-45 | Gastric Cancer | MET Amplification | < 1 | Cell Viability Assay | [1] |
Experimental Protocol: In Vitro IC50 Determination using a Cell Viability Assay
This protocol details a method for determining the IC50 of this compound using a tetrazolium-based cell viability assay (e.g., MTT or MTS). This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[9][10]
I. Materials and Reagents
-
Cell Lines: Cancer cell lines of interest (e.g., EBC-1, Hs746T).
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Assay Plates: Sterile, flat-bottom 96-well microplates.
-
Cell Viability Reagent: MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) or MTS reagent.
-
Solubilization Solution: DMSO or a detergent-based solution (for MTT assay).
-
Equipment: Humidified incubator (37°C, 5% CO2), multichannel pipette, microplate reader.
II. Experimental Workflow
Figure 2: Experimental Workflow for this compound IC50 Determination.
III. Step-by-Step Assay Procedure
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize, count, and resuspend cells in complete medium to a concentration of 0.5-1.0 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000-10,000 cells/well).[10]
-
Include wells for 'cells only' (untreated control) and 'medium only' (blank).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a serial dilution series of this compound from the stock solution using the appropriate culture medium. A common starting concentration is 10 µM, followed by 8 to 10 two-fold or three-fold dilutions.
-
Prepare a vehicle control (DMSO) at the same final concentration as the highest drug concentration well.
-
After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the corresponding this compound concentration or vehicle control.
-
Incubate the plate for an additional 72 hours.
-
-
Cell Viability Measurement (MTT Assay Example):
-
Prepare a 5 mg/mL MTT stock solution in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[9]
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.[9]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[9]
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 490-570 nm.[9]
-
IV. Data Analysis and IC50 Calculation
-
Normalize Data:
-
Subtract the average absorbance of the 'medium only' (blank) wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot Dose-Response Curve:
-
Use graphing software (e.g., GraphPad Prism, R) to plot the % Viability against the log-transformed concentration of this compound.
-
The resulting curve should be sigmoidal.
-
-
Calculate IC50:
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
-
The software will calculate the IC50 value, which is the concentration of this compound that reduces cell viability by 50%.
-
Conclusion
This application note provides a framework for determining the IC50 of this compound in various cancer cell lines. The provided IC50 data demonstrates this compound's high potency, particularly in cell lines with MET amplifications or METex14 skipping mutations. The detailed experimental protocol offers a reliable method for researchers to assess the in vitro efficacy of this compound, aiding in the selection of appropriate models for further preclinical and translational research. Accurate and reproducible IC50 determination is fundamental to understanding the drug's activity and advancing its development as a targeted cancer therapy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. MET Targeting [merckgrouponcology.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound in Non-Small-Cell Lung Cancer with MET Exon 14 Skipping Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of this compound Hydrochloride Hydrate? [synapse.patsnap.com]
- 8. The Preclinical Pharmacology of this compound—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
Application Notes and Protocols for Tepotinib Organoid Culture in Drug Response Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tepotinib is a potent and highly selective oral inhibitor of the MET receptor tyrosine kinase, which is a key driver in various cancers.[1][2] Alterations in the MET gene, such as exon 14 (METex14) skipping mutations and gene amplification, can lead to aberrant MET signaling, promoting tumor cell proliferation, survival, and invasion.[1][2][3] this compound has demonstrated significant clinical activity in patients with non-small cell lung cancer (NSCLC) harboring METex14 skipping alterations.[4][5][6]
Patient-derived organoids (PDOs) have emerged as a robust preclinical model for personalized medicine and drug development.[7][8][9] These three-dimensional, self-organizing structures recapitulate the genetic and phenotypic heterogeneity of the original tumor, making them a valuable tool for predicting patient responses to targeted therapies like this compound.[8][10][11]
These application notes provide detailed protocols for the establishment of patient-derived organoid cultures and their use in assessing the dose-dependent response to this compound.
Signaling Pathway of this compound Action
This compound functions by inhibiting the autophosphorylation of the MET receptor upon binding of its ligand, hepatocyte growth factor (HGF), or through ligand-independent activation due to genetic alterations.[3][4] This blockade prevents the activation of downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and migration.[2][4][12]
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Organoids (PDOs) from Tumor Tissue
This protocol outlines the steps for generating lung cancer organoids from fresh tumor biopsies.[1]
Materials:
-
Fresh tumor tissue (at least 50 mg)[13]
-
Advanced DMEM/F12 medium
-
HEPES buffer
-
GlutaMAX supplement
-
Penicillin-Streptomycin
-
Collagenase Type II
-
Dispase
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Matrigel® (growth factor reduced)
-
Organoid culture medium (see recipe below)
-
Cell strainers (70 µm)
-
Conical tubes (15 mL and 50 mL)
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Sterile cell culture plates (24-well)
Organoid Culture Medium Recipe:
| Component | Stock Concentration | Final Concentration |
| Advanced DMEM/F12 | - | Base |
| B27 Supplement | 50x | 1x |
| N2 Supplement | 100x | 1x |
| HEPES | 1 M | 10 mM |
| Penicillin-Strep | 100x | 1x |
| GlutaMAX | 100x | 1x |
| Human EGF | 100 µg/mL | 50 ng/mL |
| Human FGF-10 | 100 µg/mL | 100 ng/mL |
| Human Noggin | 500 µg/mL | 100 ng/mL |
| R-spondin1 | Conditioned medium | 10% (v/v) |
| A83-01 | 10 mM | 500 nM |
| Y-27632 (ROCKi) | 10 mM | 10 µM |
Procedure:
-
Tissue Digestion: a. Wash the tumor tissue with cold PBS. b. Mince the tissue into small pieces (~1-2 mm³) using sterile scalpels. c. Transfer the minced tissue to a 15 mL conical tube containing a digestion solution of Collagenase Type II (1 mg/mL), Dispase (1 U/mL), and DNase I (100 U/mL) in Advanced DMEM/F12. d. Incubate at 37°C for 30-60 minutes with gentle agitation. e. Neutralize the digestion by adding an equal volume of Advanced DMEM/F12 with 10% FBS. f. Filter the cell suspension through a 70 µm cell strainer. g. Centrifuge the filtered suspension at 300 x g for 5 minutes.
-
Organoid Seeding: a. Discard the supernatant and resuspend the cell pellet in a small volume of cold Matrigel®. b. Carefully dispense 50 µL domes of the Matrigel®-cell suspension into the center of pre-warmed 24-well plate wells.[14] c. Incubate the plate at 37°C for 15-20 minutes to solidify the Matrigel® domes. d. Gently add 500 µL of organoid culture medium to each well.
-
Organoid Culture and Maintenance: a. Culture the organoids at 37°C in a 5% CO2 incubator. b. Replace the culture medium every 2-3 days. c. Monitor organoid growth using a brightfield microscope. Organoids should become visible within 7-14 days.
-
Organoid Passaging: a. Once organoids are large and dense, they can be passaged. b. Mechanically dissociate the Matrigel® dome and organoids using a P1000 pipette. c. Centrifuge the organoid fragments at 200 x g for 5 minutes. d. Resuspend the pellet in fresh Matrigel® and re-plate as described in step 2.
Protocol 2: this compound Drug Response Testing in PDOs
This protocol describes a high-throughput method for assessing the sensitivity of PDOs to this compound.[14]
Materials:
-
Established patient-derived organoid cultures
-
This compound (stock solution in DMSO)
-
Organoid culture medium
-
384-well opaque-bottom plates[15]
-
CellTiter-Glo® 3D Cell Viability Assay
-
Luminometer
-
Multichannel pipette or liquid handling robot
Procedure:
-
Organoid Preparation and Seeding: a. Harvest mature organoids and mechanically dissociate them into smaller fragments. b. Perform a cell count to normalize seeding density. c. Resuspend the organoid fragments in Matrigel® at a concentration that will yield approximately 300 fragments per well.[7] d. Seed 10 µL of the organoid-Matrigel® suspension into each well of a 384-well plate. e. Incubate at 37°C for 20 minutes to solidify the Matrigel®. f. Add 40 µL of organoid culture medium to each well.
-
This compound Treatment: a. Prepare a serial dilution of this compound in organoid culture medium. A suggested concentration range is 0.01 nM to 10 µM. Include a DMSO vehicle control. b. Add 10 µL of the diluted this compound or vehicle control to the appropriate wells. c. Incubate the plate at 37°C, 5% CO2 for 5-7 days.[7]
-
Cell Viability Assay: a. Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature. b. Add 30 µL of CellTiter-Glo® 3D reagent to each well. c. Mix on an orbital shaker for 5 minutes to induce cell lysis. d. Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
-
Data Analysis: a. Normalize the luminescence readings to the vehicle control. b. Plot the dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)). c. Calculate the half-maximal inhibitory concentration (IC50) value.
Experimental Workflow and Data Presentation
The following diagram illustrates the overall workflow for this compound drug response testing using PDOs.
Quantitative Data Summary
The following tables present representative data from this compound drug response screening in a panel of NSCLC patient-derived organoids with different MET alterations.
Table 1: Characteristics of NSCLC Patient-Derived Organoid Lines
| Organoid Line | Patient ID | Histology | Key Genetic Alterations |
| PDO-1 | P001 | Adenocarcinoma | METex14 skipping |
| PDO-2 | P002 | Adenocarcinoma | MET amplification |
| PDO-3 | P003 | Squamous Cell | KRAS G12C, MET wt |
| PDO-4 | P004 | Adenocarcinoma | EGFR L858R, MET wt |
Table 2: this compound Dose-Response Data in NSCLC Organoids
| Organoid Line | This compound IC50 (nM) | 95% Confidence Interval (nM) | R² of Curve Fit |
| PDO-1 | 8.5 | 6.2 - 11.7 | 0.98 |
| PDO-2 | 15.2 | 11.8 - 19.5 | 0.97 |
| PDO-3 | > 10,000 | - | N/A |
| PDO-4 | > 10,000 | - | N/A |
Table 3: Effect of this compound on Cell Viability at 100 nM Concentration
| Organoid Line | % Viability vs. Vehicle Control (Mean ± SD) |
| PDO-1 | 15.3 ± 3.1 |
| PDO-2 | 35.8 ± 4.5 |
| PDO-3 | 95.2 ± 5.8 |
| PDO-4 | 98.1 ± 4.2 |
Conclusion
The use of patient-derived organoids provides a powerful platform for preclinical evaluation of targeted therapies like this compound. The protocols and data presented here offer a framework for researchers to establish their own organoid-based drug screening assays. The results demonstrate the high sensitivity of organoids with MET alterations to this compound, highlighting the potential of this model system to predict clinical responses and guide personalized treatment strategies in oncology.
References
- 1. Protocol for generation of lung adenocarcinoma organoids from clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Assessment of the potential of the MET inhibitor this compound to affect the pharmacokinetics of CYP3A4 and P-gp substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure–response analyses for the MET inhibitor this compound including patients in the pivotal VISION trial: support for dosage recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. targetedonc.com [targetedonc.com]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. researchgate.net [researchgate.net]
- 9. uhs.nhs.uk [uhs.nhs.uk]
- 10. KRAS-mutant non-small cell lung cancer (NSCLC) therapy based on this compound and omeprazole combination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. merckgroup.com [merckgroup.com]
- 13. This compound Efficacy and Safety in Patients with MET Exon 14 Skipping NSCLC: Outcomes in Patient Subgroups from the VISION Study with Relevance for Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ncoda.org [ncoda.org]
Application Note: In Vivo Imaging of Tepotinib Effects in Orthotopic Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tepotinib is a potent and highly selective small-molecule inhibitor of the MET receptor tyrosine kinase, a key driver in various cancers.[1][2] Aberrant MET signaling, often due to mutations like exon 14 skipping or gene amplification, promotes tumor growth, survival, and metastasis.[1][2] Evaluating the efficacy of targeted therapies like this compound requires preclinical models that accurately recapitulate the human tumor microenvironment. Orthotopic cancer models, where tumor cells are implanted into the corresponding organ of origin in an animal, provide a physiologically relevant context for assessing therapeutic response. This document provides detailed protocols for establishing orthotopic tumor models, administering this compound, and monitoring its anti-tumor effects non-invasively using in vivo imaging techniques such as bioluminescence imaging (BLI).
This compound: Mechanism of Action
The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase is activated by its ligand, Hepatocyte Growth Factor (HGF). This activation triggers phosphorylation and subsequent downstream signaling through pathways like PI3K/AKT and RAS/MAPK, which are crucial for cell proliferation, survival, and motility.[2] In many cancers, dysregulation of this pathway drives oncogenesis.[1][2] this compound functions by binding to the MET kinase domain, inhibiting its phosphorylation and blocking the downstream signaling cascades that tumor cells depend on for growth and invasion.[1][3]
Caption: this compound inhibits MET phosphorylation, blocking downstream signaling.
Application: Evaluating this compound in Orthotopic Models
Preclinical studies using orthotopic patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) with MET amplification have demonstrated this compound's ability to penetrate the brain and induce significant tumor regression.[4][5] These models are crucial for evaluating drug efficacy in a context that mirrors the native tumor microenvironment and metastatic potential.[6]
Quantitative Data from Preclinical Orthotopic Studies
The following table summarizes efficacy data from a study using orthotopic brain metastases models derived from MET-amplified NSCLC patient tumors.[4]
| Model ID | Treatment Group | Dose Schedule | Monitoring Method | Median Tumor Volume Change (%) |
| LU5349 | This compound | 125 mg/kg/day | MRI | -84% |
| Vehicle | - | MRI | (Control Growth) | |
| LU5406 | This compound | 125 mg/kg/day | MRI | -63% |
| Vehicle | - | MRI | (Control Growth) |
Experimental Protocols
Protocol 1: Establishment of Orthotopic Xenograft Models
This protocol provides a generalized framework for implanting tumor cells into their organ of origin in immunocompromised mice.[6][7] Specific surgical procedures will vary based on the target organ (e.g., lung, colon, prostate).[8][9]
Caption: Workflow for creating an orthotopic cancer model in mice.
Methodology:
-
Cell Preparation:
-
Culture tumor cells engineered to express a reporter like firefly luciferase.
-
Harvest cells during the logarithmic growth phase.
-
Prepare a single-cell suspension at a predetermined concentration (e.g., 1x10^5 to 1x10^6 cells for mice) in a sterile, serum-free medium or PBS. Keep cells on ice.
-
-
Animal Preparation & Anesthesia:
-
Anesthetize the mouse using an appropriate method (e.g., inhaled isoflurane).
-
Confirm proper anesthetic depth via pedal withdrawal reflex.
-
Prepare the surgical site by shaving fur and sterilizing the skin with alternating scrubs of povidone-iodine and alcohol.
-
-
Surgical Implantation:
-
Under a dissecting microscope, make a small incision to expose the target organ (e.g., for prostate, a lower abdominal incision; for lung, an intrathoracic injection).[8][9]
-
Using a fine-gauge syringe (e.g., 28-30G), slowly inject the cell suspension into the organ tissue.[8] Observe for the formation of a small bulla indicating successful injection.
-
-
Closure and Recovery:
-
Close the incision using sutures or surgical staples.
-
Administer post-operative analgesics as per institutional guidelines.
-
Place the animal in a clean, warm cage for recovery and monitor until ambulatory.
-
Protocol 2: In Vivo Bioluminescence Imaging (BLI)
BLI is a highly sensitive, non-invasive method for longitudinally monitoring tumor growth and response to therapy in the same animal over time.[10][11]
Caption: Standard workflow for in vivo bioluminescence imaging (BLI).
Methodology:
-
Animal and Substrate Preparation:
-
Weigh the animal to calculate the correct dose of D-luciferin substrate.
-
Prepare D-luciferin solution (e.g., 15 mg/mL in sterile PBS).
-
Administer D-luciferin via intraperitoneal (IP) injection (typically 150 mg/kg).[12]
-
-
Imaging:
-
Wait for 10-15 minutes post-injection to allow for substrate distribution.[12]
-
Anesthetize the mouse with isoflurane.
-
Place the animal in the light-tight chamber of an in vivo imaging system (e.g., IVIS).
-
Acquire images. Exposure time will vary depending on signal intensity (from 1 second to several minutes).
-
-
Data Analysis:
-
Using the system's software, draw a Region of Interest (ROI) around the tumor signal.[11]
-
Quantify the signal as total flux (photons/second). This value correlates with the number of viable tumor cells.[10]
-
Repeat imaging at regular intervals (e.g., twice weekly) to track tumor growth or regression in response to treatment.
-
Protocol 3: this compound Administration
This protocol is based on effective doses identified in preclinical studies.[4]
-
Preparation of Dosing Solution:
-
This compound is typically formulated for oral administration (gavage). The vehicle solution will depend on the compound's solubility and should be determined empirically (e.g., 0.5% hydroxypropyl methylcellulose).
-
Prepare the suspension to deliver the desired dose (e.g., 125 mg/kg) in a standard volume (e.g., 10 mL/kg).
-
-
Administration:
-
Once tumors are established and reach a predetermined size (as measured by imaging), randomize animals into treatment and vehicle control groups.
-
Administer this compound or vehicle solution orally once daily using a gavage needle.
-
Continue dosing for the duration of the study (e.g., 21-28 days).
-
Monitor animal body weight and general health daily as indicators of toxicity.
-
Data Analysis and Interpretation
The primary endpoint for efficacy is the change in tumor burden over time. This is assessed by comparing the bioluminescent signal (or tumor volume by MRI/calipers) in the this compound-treated group to the vehicle-treated control group.[11] A significant reduction in signal intensity in the treated group indicates a positive therapeutic effect.[10] Data can be plotted as average total flux versus time for each group. End-point data, such as final tumor weight at necropsy, can also be used to confirm imaging results.[10]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. MET Targeting [merckgrouponcology.com]
- 3. What is the mechanism of this compound Hydrochloride Hydrate? [synapse.patsnap.com]
- 4. Brain penetration and efficacy of this compound in orthotopic patient-derived xenograft models of MET-driven non-small cell lung cancer brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in patients with non-small cell lung cancer with high-level MET amplification detected by liquid biopsy: VISION Cohort B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4.11. Orthotopic Mouse Models of Breast Cancer [bio-protocol.org]
- 8. Video: Pre-clinical Orthotopic Murine Model of Human Prostate Cancer [jove.com]
- 9. In Vivo Imaging of Orthotopic Lung Cancer Models in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bioluminescent imaging (BLI) to improve and refine traditional murine models of tumor growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncology.labcorp.com [oncology.labcorp.com]
- 12. researchgate.net [researchgate.net]
Application Note: Assessing Tepotinib Efficacy in Preclinical Models of Brain Metastasis
Audience: Researchers, scientists, and drug development professionals.
Introduction Brain metastases represent a significant challenge in oncology, often leading to poor prognoses for patients with cancers such as non-small cell lung cancer (NSCLC).[1] The mesenchymal-epithelial transition (MET) receptor tyrosine kinase pathway plays a crucial role in tumor development, progression, and metastasis when deregulated.[2][3] Aberrant MET signaling, through mechanisms like gene amplification or MET exon 14 (METex14) skipping, is a key driver in various cancers and is associated with aggressive tumor behavior.[4][5] Tepotinib is an oral, highly selective, and potent MET inhibitor designed to block this oncogenic signaling.[5][6] Crucially, preclinical data indicates that this compound can penetrate the blood-brain barrier, making it a promising candidate for treating brain metastases.[7][8] This document provides an overview of this compound's mechanism of action, a summary of its efficacy in preclinical brain metastasis models, and detailed protocols for replicating these key experiments.
Mechanism of Action: MET Signaling and this compound Inhibition
The MET receptor is activated by its only known ligand, hepatocyte growth factor (HGF).[3] This binding event leads to receptor dimerization and autophosphorylation of tyrosine residues in its kinase domain, creating docking sites for downstream signaling proteins like GAB1 and GRB2.[3][9] This cascade activates key pathways, including the RAS-MAPK and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, migration, and invasion.[2][4] In certain cancers, MET alterations such as gene amplification or exon 14 skipping lead to ligand-independent, constitutive activation of the receptor, resulting in sustained oncogenic signaling.[9][10]
This compound functions by binding to the MET kinase domain, which inhibits autophosphorylation and blocks the activation of these downstream pathways.[10][11] This action effectively suppresses the proliferation, growth, and migration of MET-dependent tumor cells.[11]
References
- 1. "Activity of this compound in brain metastases (BM): Preclinical models and" by S Viteri, J Mazieres et al. [digitalcommons.providence.org]
- 2. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 3. onclive.com [onclive.com]
- 4. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies [mdpi.com]
- 5. Merck Presents Updated Results for Investigational Therapy this compound Demonstrating Durable Clinical Response in Patients with Advanced NSCLC with METex14 Skipping Mutations [prnewswire.com]
- 6. The Preclinical Pharmacology of this compound-A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Brain penetration and efficacy of this compound in orthotopic patient-derived xenograft models of MET-driven non-small cell lung cancer brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Preclinical Pharmacology of this compound—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for CRISPR Screen to Identify Tepotinib Resistance Genes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tepotinib is a potent and selective small-molecule inhibitor of the MET receptor tyrosine kinase, approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping alterations. As with many targeted therapies, the development of drug resistance is a significant clinical challenge. This document provides a comprehensive guide to utilizing a genome-wide CRISPR-Cas9 knockout screen to identify genes whose loss confers resistance to this compound. Understanding these resistance mechanisms is crucial for the development of combination therapies and next-generation inhibitors to improve patient outcomes.
Introduction
The mesenchymal-epithelial transition factor (MET) is a receptor tyrosine kinase that, upon binding its ligand hepatocyte growth factor (HGF), activates downstream signaling pathways such as RAS/ERK/MAPK, PI3K/AKT, and JAK/STAT, driving cell proliferation, survival, and motility.[1] Dysregulation of the MET pathway, through mutations, amplification, or overexpression, is a known oncogenic driver in various cancers.[1] this compound effectively inhibits MET kinase activity, leading to tumor regression in MET-dependent cancers.[2][3]
However, acquired resistance to this compound can emerge through various mechanisms, including on-target secondary mutations in the MET kinase domain (e.g., D1228 and Y1230 mutations) and activation of bypass signaling pathways that reactivate downstream effectors independently of MET.[4][5] Genome-wide CRISPR-Cas9 screens offer a powerful, unbiased approach to systematically identify all genes that contribute to drug resistance.[6][7][8] By creating a diverse pool of single-gene knockout cells, researchers can select for populations that survive and proliferate in the presence of a drug, thereby identifying the genes whose inactivation confers a resistance phenotype.[6][7][9]
These application notes provide a detailed protocol for conducting a CRISPR-Cas9 knockout screen to identify this compound resistance genes, from experimental design to data analysis.
Data Presentation: Potential Genes Conferring Resistance to MET Inhibitors
While a specific, publicly available dataset from a genome-wide CRISPR screen for this compound monotherapy resistance is not currently available, the following table summarizes potential resistance genes based on known mechanisms of resistance to MET inhibitors like this compound, Crizotinib, and Capmatinib, as identified through various experimental approaches including sequencing of resistant clones and screens with other kinase inhibitors. This curated list can serve as a valuable reference for validating hits from a this compound-specific screen.
| Gene | Function/Pathway | Implication in Resistance |
| On-Target | ||
| MET | Receptor Tyrosine Kinase | Secondary mutations in the kinase domain (e.g., D1228, Y1230) can prevent inhibitor binding.[4][5] |
| Bypass Pathways | ||
| EGFR | Receptor Tyrosine Kinase (ErbB family) | Amplification or activating mutations can activate downstream signaling (PI3K/AKT, MAPK) independently of MET.[10] |
| KRAS | GTPase (MAPK pathway) | Activating mutations can bypass the need for upstream MET signaling to activate the MAPK pathway.[4] |
| BRAF | Serine/Threonine Kinase (MAPK pathway) | Activating mutations can also lead to constitutive activation of the MAPK pathway. |
| PIK3CA | Catalytic subunit of PI3K (PI3K/AKT pathway) | Activating mutations can sustain signaling through the PI3K/AKT pathway, promoting cell survival.[4] |
| PTEN | Phosphatase (negative regulator of PI3K/AKT) | Loss-of-function mutations can lead to hyperactivation of the PI3K/AKT pathway. |
| Other | ||
| FGFR1 | Receptor Tyrosine Kinase | Amplification or activation can provide an alternative signaling route to drive cell proliferation and survival. |
| AXL | Receptor Tyrosine Kinase | Upregulation can contribute to bypass signaling and resistance. |
| SRC | Non-receptor Tyrosine Kinase | Can act as a downstream effector of multiple RTKs and contribute to resistance signaling. |
Mandatory Visualization
c-Met Signaling Pathway and this compound Inhibition
Caption: c-Met signaling pathway and the inhibitory action of this compound.
Experimental Workflow for CRISPR-Cas9 Knockout Screen
Caption: Workflow for a pooled CRISPR-Cas9 knockout screen to identify drug resistance genes.
Experimental Protocols
Protocol 1: Generation of a Cas9-Expressing Stable Cell Line
-
Cell Culture: Culture the target cancer cell line (e.g., a MET-amplified NSCLC cell line) in the recommended medium and conditions.
-
Lentiviral Transduction: Transduce the cells with a lentiviral vector expressing Cas9 and a selection marker (e.g., blasticidin).
-
Antibiotic Selection: Two days post-transduction, begin selection with the appropriate antibiotic (e.g., 5-10 µg/mL blasticidin).
-
Clonal Expansion: After selection, expand the surviving polyclonal population or perform single-cell cloning to establish a monoclonal Cas9-expressing cell line.
-
Cas9 Activity Validation: Validate Cas9 activity using a functional assay, such as transduction with a lentiviral vector carrying an sgRNA targeting a surface protein (e.g., CD81) followed by FACS analysis, or by assessing the knockout efficiency of a housekeeping gene.
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen
-
Library Transduction:
-
Thaw the pooled lentiviral sgRNA library (e.g., GeCKO v2).
-
Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
A representation of at least 200-500 cells per sgRNA in the library should be maintained throughout the experiment.
-
-
Antibiotic Selection:
-
Two days post-transduction, select the transduced cells with the appropriate antibiotic (e.g., 1-2 µg/mL puromycin) until a non-transduced control population is completely eliminated (typically 3-5 days).
-
-
T0 Sample Collection:
-
After selection, harvest a representative population of cells to serve as the baseline (T0) reference.
-
Extract genomic DNA (gDNA) from this sample.
-
-
Drug Treatment:
-
Plate the remaining cells into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with this compound.
-
The concentration of this compound should be predetermined to achieve significant but incomplete cell killing (e.g., IC50 to IC80) over the course of the experiment (typically 14-21 days).
-
Maintain the cells under continuous drug pressure, passaging as needed and maintaining the required cell representation.
-
-
Final Sample Collection:
-
At the end of the treatment period, harvest the surviving cells from both the control and this compound-treated populations.
-
Extract gDNA from both samples.
-
Protocol 3: Next-Generation Sequencing and Data Analysis
-
sgRNA Library Preparation for Sequencing:
-
Amplify the sgRNA-containing cassettes from the extracted gDNA using a two-step PCR protocol. The first PCR amplifies the sgRNA region, and the second PCR adds sequencing adapters and barcodes.
-
Purify the PCR products.
-
-
Next-Generation Sequencing (NGS):
-
Sequence the purified libraries on a high-throughput sequencing platform (e.g., Illumina NextSeq).
-
Aim for a sequencing depth that provides at least 100-300 reads per sgRNA.
-
-
Bioinformatic Analysis:
-
Use a computational tool like MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.
-
MAGeCK compares the sgRNA abundance between the this compound-treated and control (or T0) samples to identify sgRNAs that are significantly enriched in the resistant population.
-
The software provides a ranked list of genes based on the enrichment of their corresponding sgRNAs, along with statistical significance (p-value and false discovery rate).
-
Protocol 4: Hit Validation
-
Individual Gene Knockout:
-
For the top candidate genes identified in the screen, design and clone 2-3 individual sgRNAs into a lentiviral vector.
-
Transduce the Cas9-expressing parental cell line with these individual sgRNA vectors to generate single-gene knockout cell lines.
-
-
Functional Validation:
-
Confirm gene knockout at the protein level by Western blot or at the genomic level by sequencing.
-
Perform cell viability assays (e.g., CellTiter-Glo) to assess the sensitivity of the knockout cell lines to a range of this compound concentrations compared to the parental cell line. A rightward shift in the dose-response curve for the knockout cells indicates resistance.
-
Investigate the mechanism of resistance by performing Western blot analysis of key signaling pathways (e.g., p-MET, p-AKT, p-ERK) in the presence and absence of this compound.
-
Conclusion
The application of genome-wide CRISPR-Cas9 screens is a powerful and unbiased method for elucidating the genetic basis of resistance to targeted therapies like this compound. The protocols outlined in this document provide a comprehensive framework for researchers to identify and validate novel this compound resistance genes. The identification of such genes will not only enhance our understanding of the molecular mechanisms of drug resistance but also pave the way for the rational design of combination therapies to overcome or prevent the emergence of resistance, ultimately improving the clinical efficacy of MET inhibitors.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. Graph Attributes | Graphviz [graphviz.org]
- 3. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Spotlight on this compound and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT (graph description language) - Wikipedia [en.wikipedia.org]
- 7. Jack Q's Blog [jack-q.github.io]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. ocf.berkeley.edu [ocf.berkeley.edu]
Troubleshooting & Optimization
Technical Support Center: Managing Off-Target Effects of Tepotinib in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing the off-target effects of Tepotinib in kinase assays.
Frequently Asked Questions (FAQs)
1. What is the primary target of this compound and what are its known off-target kinases?
This compound is a potent and highly selective inhibitor of the MET receptor tyrosine kinase.[1][2][3] In biochemical assays, this compound has demonstrated IC50 values for MET of approximately 1.7 to 1.8 nM.[1][2] Its selectivity has been profiled against a large panel of over 400 kinases.[1][2] While highly selective, at concentrations significantly higher than its IC50 for MET, this compound has shown inhibitory activity against a small number of other kinases. The primary identified off-targets include TrkB, IRAK1, IRAK4, Axl, and Mer.[4]
2. How significant are the off-target effects of this compound at typical experimental concentrations?
The off-target effects of this compound are generally considered not to be pharmacologically relevant at concentrations typically used to achieve MET inhibition in cellular assays.[4] The IC50 values for its off-target kinases are substantially higher than for MET, indicating a wide selectivity window. However, at very high concentrations (e.g., 10 µmol/L), inhibition of off-target kinases can be observed.[4] It is crucial to use the lowest effective concentration of this compound to achieve MET inhibition while minimizing the potential for off-target effects.
3. What are some common reasons for observing unexpected results in my kinase assay when using this compound?
Unexpected results can arise from several factors:
-
High Compound Concentration: Using excessively high concentrations of this compound can lead to the inhibition of less sensitive, off-target kinases.
-
Assay Artifacts: The observed effect may not be a true off-target inhibition but an artifact of the assay system. This can include interference with the detection method (e.g., fluorescence quenching or enhancement) or non-specific inhibition due to compound aggregation.
-
Cellular vs. Biochemical Potency: The potency of an inhibitor in a biochemical assay may not directly translate to a cellular context due to factors like cell permeability, efflux pumps, and intracellular ATP concentrations.
-
Paradoxical Pathway Activation: In some instances, kinase inhibitors can paradoxically activate signaling pathways. This can occur through various mechanisms, such as promoting the dimerization of kinase monomers.
4. How can I confirm if an observed effect is a true off-target effect of this compound?
To validate a potential off-target effect, consider the following approaches:
-
Orthogonal Assays: Use a different assay format to confirm the finding. For example, if you observe an effect in a luminescence-based assay, try to reproduce it using a fluorescence-based or radiometric assay.
-
Cellular Target Engagement Assays: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to determine if this compound is binding to the putative off-target kinase in a cellular environment.[5][6][7][8][9]
-
Knockdown/Knockout Experiments: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the suspected off-target kinase. If the effect of this compound is diminished in these cells, it suggests that the kinase is indeed a target.
-
Use of a Structurally Unrelated Inhibitor: If available, use a different, structurally distinct inhibitor of the suspected off-target kinase to see if it phenocopies the effect observed with high concentrations of this compound.
5. What are the best practices for designing a kinase assay to minimize the risk of off-target effects?
-
Dose-Response Curves: Always perform a full dose-response curve to determine the IC50 value rather than using a single high concentration.
-
Use Physiologically Relevant ATP Concentrations: Since many kinase inhibitors are ATP-competitive, the apparent IC50 can be influenced by the ATP concentration in the assay. Using ATP concentrations close to the Km for the specific kinase can provide more physiologically relevant data.
-
Include Appropriate Controls: Run control experiments with a known inhibitor of your kinase of interest and a negative control compound. Also, include "no enzyme" and "no substrate" controls to identify any assay artifacts.
-
Kinase Selectivity Profiling: If you are characterizing a new compound, it is advisable to perform a broad kinase selectivity screen to identify potential off-targets early on.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected inhibition of a non-MET kinase. | 1. This compound concentration is too high, leading to off-target inhibition. 2. The observed effect is an assay artifact. 3. The kinase is a genuine, previously uncharacterized off-target. | 1. Perform a dose-response experiment to determine the IC50. Compare this to the IC50 for MET. A significant difference supports off-target activity at high concentrations. 2. Run control experiments to check for compound interference with the assay signal. 3. Confirm the interaction using an orthogonal assay and a cellular target engagement assay like CETSA.[5][6][7][8][9] |
| This compound appears less potent in my cellular assay compared to the biochemical assay. | 1. Poor cell permeability of this compound. 2. Active efflux of the compound by transporters like ABCB1 or ABCG2. 3. High intracellular ATP concentration competing with the inhibitor. | 1. While this compound generally has good cell permeability, this can be cell-line dependent. Consider using permeabilization agents in initial experiments to establish a baseline. 2. Co-incubate with known efflux pump inhibitors to see if potency is restored. 3. This is an inherent difference between biochemical and cellular assays. The cellular IC50 is often higher and is a more physiologically relevant measure of potency. |
| I observe an increase in phosphorylation of my substrate upon adding this compound. | 1. Paradoxical activation of the target kinase or a related pathway. 2. Activation of a feedback loop in the signaling pathway. | 1. This is a known phenomenon for some kinase inhibitors. Investigate the dimerization status of the kinase in the presence of this compound. 2. Map the signaling pathway to identify potential feedback mechanisms that could be activated upon inhibition of the primary target. |
| High background signal in my kinase assay. | 1. Contaminated reagents. 2. Non-specific binding of detection antibodies. 3. Autophosphorylation of the kinase. | 1. Use fresh, high-quality reagents. 2. Include a control with no primary antibody to assess non-specific binding of the secondary antibody. Optimize antibody concentrations. 3. Run a control reaction without the substrate to measure the level of kinase autophosphorylation. |
Data Presentation: this compound Kinase Selectivity
The following tables summarize the inhibitory activity of this compound against its primary target, MET, and its known off-target kinases.
Table 1: On-Target Activity of this compound
| Kinase | Assay Type | IC50 (nM) | Reference |
| MET | Biochemical | 1.7 - 1.8 | [1][2] |
| MET | Cellular (HGF-induced phosphorylation) | 5.4 | [2] |
Table 2: Off-Target Activity of this compound
| Kinase | % Inhibition at 10 µM | IC50 (nM) | Reference |
| TrkB | 94% | Not explicitly stated, but implied to be >615 nM | [4] |
| IRAK4 | >50% | 615 - 2272 | [4] |
| TrkA | >50% | 615 - 2272 | [4] |
| Axl | >50% | 615 - 2272 | [4] |
| IRAK1 | >50% | 615 - 2272 | [4] |
| Mer | >50% | 615 - 2272 | [4] |
Experimental Protocols
Biochemical Kinase Assay for MET Inhibition (Radiometric Filter-Binding Assay)
This protocol is a representative method based on the described flash-plate assay used for determining this compound's IC50 against MET.[2]
Materials:
-
Recombinant His6-tagged human MET kinase domain (amino acid residues 974-end)
-
Biotinylated peptide substrate (e.g., biotin-poly-Ala-Glu-Lys-Tyr, 6:2:5:1)
-
[γ-33P]-labeled ATP
-
This compound stock solution (in DMSO)
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[10][11][12]
-
Stop Solution (e.g., 50 mM EDTA)
-
Streptavidin-coated filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
In a streptavidin-coated filter plate, add the MET kinase and the biotinylated peptide substrate to each well.
-
Add the diluted this compound or vehicle (DMSO) to the respective wells and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding [γ-33P]-ATP. The final ATP concentration should be at or near the Km for MET.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C). The reaction time should be within the linear range of the assay.
-
Stop the reaction by adding the Stop Solution.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unincorporated [γ-33P]-ATP.
-
Dry the plate and measure the incorporated radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay to Confirm Off-Target Activity (Cellular Thermal Shift Assay - CETSA)
This protocol provides a general workflow to assess the binding of this compound to a potential off-target kinase in a cellular environment.[5][6][7][8][9]
Materials:
-
Cell line expressing the putative off-target kinase
-
This compound
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., PBS with 0.4% NP-40 and protease inhibitors)
-
Antibody specific to the target kinase
-
Secondary antibody for detection (e.g., HRP-conjugated)
-
Western blot reagents and equipment
-
PCR thermocycler
Procedure:
-
Culture the cells to a suitable confluency.
-
Treat the cells with either vehicle (DMSO) or a high concentration of this compound (e.g., 10 µM) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cell pellets in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point to be tested.
-
Heat the samples in a PCR thermocycler to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes, followed by a cooling step at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Transfer the supernatant to new tubes and analyze the protein concentration.
-
Analyze the amount of the soluble target protein at each temperature point by Western blotting using a specific antibody.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-Target MET Signaling Pathway Inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Information - Things to know before starting | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. [PDF] The cellular thermal shift assay for evaluating drug target interactions in cells | Semantic Scholar [semanticscholar.org]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sinobiological.com [sinobiological.com]
- 11. Kinase Assay Buffer I (ab189135) | Abcam [abcam.com]
- 12. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results in Tepotinib cell viability assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Tepotinib in cell viability assays.
Troubleshooting Guide
This guide addresses common issues that can lead to inconsistent or unexpected results in this compound cell viability assays.
Q1: Why is the IC50 value for this compound significantly higher or lower than reported in the literature?
A1: Discrepancies in IC50 values can arise from multiple experimental variables. This compound is a highly selective MET kinase inhibitor with reported IC50 values in the low nanomolar range in sensitive cell lines.[1][2] Deviations from expected values often point to issues with the experimental setup.
Potential Causes and Solutions:
-
Cell Density: The number of cells seeded per well can significantly impact drug efficacy.[3][4][5] Higher cell densities may require higher drug concentrations to achieve the same effect, leading to an artificially high IC50. Conversely, very low densities can lead to poor cell health and inconsistent results.[3][6]
-
Solution: Optimize cell seeding density for your specific cell line. Perform a preliminary experiment testing a range of densities to find one that supports uniform, logarithmic growth throughout the assay period.[7]
-
-
Incubation Time: The duration of drug exposure is critical.[8] Shorter incubation times may not be sufficient for this compound to exert its full effect, resulting in a higher IC50. Conversely, excessively long incubations can lead to nutrient depletion or overgrowth in control wells, skewing the results.
-
Solution: The optimal incubation time should be determined empirically for each cell line, but a common starting point for kinase inhibitors is 48 to 72 hours.[9]
-
-
Reagent Quality and Preparation:
-
This compound: Ensure the compound is properly stored and that the solvent (e.g., DMSO) is fresh and anhydrous, as moisture can reduce solubility.[2] Prepare fresh dilutions from a stock solution for each experiment.
-
Assay Reagents: Reagents for viability assays (e.g., MTT, resazurin, or luciferin-based reagents) have limited shelf lives and can be sensitive to light and temperature.[6][10] Improper storage can lead to reduced enzymatic activity and inaccurate readings.[6]
-
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to drugs, reducing their effective concentration. This compound is approximately 98% protein-bound in plasma, primarily to albumin and alpha-1-acid glycoprotein.[1]
-
Solution: Maintain a consistent serum percentage across all experiments. If results are still inconsistent, consider reducing the serum concentration during the drug treatment period after allowing cells to attach.
-
Q2: Why am I observing high variability between replicate wells?
A2: High variability, or a large standard deviation, across technical replicates undermines the reliability of your results. This issue often stems from technical inconsistencies during the assay setup.
Potential Causes and Solutions:
-
Inaccurate Pipetting: Pipetting errors are a common source of variability in multi-well plate assays.[11]
-
Solution: Ensure pipettes are properly calibrated. Use fresh tips for each replicate and be consistent with your technique. When plating cells, gently mix the cell suspension before aspirating to ensure a uniform cell density.[12]
-
-
"Edge Effect": Wells on the periphery of a 96-well plate are more prone to evaporation, leading to changes in media and drug concentration.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Cell Clumping: Uneven cell distribution at the time of seeding will lead to wells with different starting cell numbers.
-
Solution: Ensure you have a single-cell suspension before plating. Gently triturate the cell suspension and visually inspect for clumps before seeding.
-
-
Contamination: Bacterial or yeast contamination can alter the metabolic activity within a well, leading to false readings in viability assays like the MTT assay.[6]
-
Solution: Practice strict aseptic techniques.[6] Regularly check cell cultures for any signs of contamination.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective, oral inhibitor of the MET receptor tyrosine kinase.[1][2] In many cancers, the MET pathway is dysregulated through mechanisms like MET gene amplification or mutations that cause MET exon 14 skipping.[13] This leads to constitutive activation of the MET receptor, promoting tumor cell proliferation, survival, and migration.[1][13] this compound binds to the MET kinase domain, inhibiting its phosphorylation and blocking downstream signaling through pathways such as PI3K-AKT and RAS-RAF-MAPK.[1][14][15]
Q2: Which signaling pathways are affected by this compound?
A2: By inhibiting MET phosphorylation, this compound blocks the activation of key downstream signaling cascades that are critical for cell growth and survival.[1]
Caption: this compound inhibits MET receptor phosphorylation and downstream signaling pathways.
Q3: What are some common cell lines used to test this compound sensitivity, and what are their expected IC50 values?
A3: The sensitivity of a cell line to this compound is highly dependent on its MET status. Cell lines with MET amplification or MET exon 14 skipping mutations are generally more sensitive.
| Cell Line | Cancer Type | MET Status | Reported IC50 (this compound) | Reference(s) |
| MKN-45 | Gastric | MET Amplification | ~6-9 nM | [9] |
| Hs746T | Gastric | MET Exon 14 Skipping | Low nM range | [13] |
| EBC-1 | Lung | MET Amplification | ~1.1 nM (p-MET inhibition) | [13] |
| SNU-16 | Gastric | Non-MET Amplified | ~3 µM | [9] |
| A549 | Lung | MET Wild-Type | High µM range | [9] |
Note: IC50 values are highly dependent on assay conditions and can vary between labs.
Q4: Can the choice of viability assay itself lead to inconsistent results?
A4: Yes. Different viability assays measure different cellular parameters, and some compounds can interfere with the assay chemistry.[16]
-
Metabolic Assays (MTT, MTS, XTT): These colorimetric assays measure the activity of mitochondrial reductases.[16] Some compounds can directly affect mitochondrial activity or interact with the tetrazolium dyes, leading to an over- or underestimation of cell viability.[16]
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays measure intracellular ATP levels, which is a good indicator of metabolically active cells.[17] They are generally considered more sensitive and less prone to compound interference than MTT assays.[18]
-
Real-Time Assays: These methods monitor cell health and proliferation continuously over the entire course of the experiment, providing more detailed information on the dynamics of the drug response.[4]
If you suspect your results are being skewed by the assay type, it is good practice to validate key findings with an orthogonal method (e.g., a direct cell count using Trypan Blue or a fluorescence-based cytotoxicity assay).[12]
Experimental Protocols
1. General Workflow for a Cell Viability Assay
This diagram outlines the key steps for performing a cell viability assay with this compound.
Caption: Standard workflow for a this compound cell viability assay.
2. Detailed Protocol: Luminescence-Based ATP Assay (e.g., CellTiter-Glo®)
This protocol provides a detailed methodology for assessing this compound's effect on cell viability.
Materials:
-
MET-dependent cancer cell line (e.g., MKN-45)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound powder
-
Anhydrous DMSO
-
Sterile 96-well, opaque-walled plates (for luminescence)
-
Luminescence-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Seeding:
-
Culture cells under standard conditions (37°C, 5% CO2).
-
Harvest cells during the logarithmic growth phase and perform a cell count (e.g., using a hemocytometer and Trypan Blue).
-
Prepare a single-cell suspension in a complete growth medium at the pre-optimized seeding density (e.g., 5,000 cells/well for MKN-45).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into the inner wells of a 96-well opaque-walled plate.
-
Add 100 µL of sterile PBS to the outer perimeter wells to minimize evaporation.
-
Incubate the plate for 24 hours to allow cells to attach and resume normal growth.[3]
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete growth medium to create 2X working concentrations. A typical concentration range might be from 200 nM down to 0.01 nM (2X).
-
Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound dose, typically ≤0.1%).
-
Carefully remove the medium from the cells and add 100 µL of the appropriate this compound dilution or vehicle control to each well. It is recommended to run each concentration in triplicate.
-
-
Incubation:
-
Return the plate to the incubator for 48-72 hours. The optimal time should be determined based on the cell line's doubling time and drug mechanism.
-
-
Data Acquisition (CellTiter-Glo®):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Average the technical replicates for each condition.
-
Normalize the data by setting the vehicle-treated wells to 100% viability and wells with no cells (reagent background) to 0% viability.
-
Plot the normalized viability against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.
-
Troubleshooting Logic Flow
Use this decision tree to diagnose inconsistent results.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interdependence of initial cell density, drug concentration and exposure time revealed by real-time impedance spectroscopic cytotoxicity assay - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. platypustech.com [platypustech.com]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. news-medical.net [news-medical.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 11. What are the limitations of luminometric cell viability assays? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. The Preclinical Pharmacology of this compound—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of this compound Hydrochloride Hydrate? [synapse.patsnap.com]
- 16. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to Tepotinib in Preclinical Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating acquired resistance to Tepotinib in preclinical models.
Troubleshooting Guides
This section addresses common issues encountered during experiments focused on this compound resistance.
| Problem | Possible Cause | Suggested Solution |
| This compound-resistant cells are losing their resistance phenotype over time in culture. | 1. Absence of selective pressure. 2. Clonal heterogeneity and overgrowth of sensitive cells. | 1. Culture the resistant cells in the continuous presence of a maintenance dose of this compound. The optimal concentration should be determined empirically but is typically close to the IC50 of the parental cell line. 2. Perform single-cell cloning to isolate a pure resistant population. Regularly verify the IC50 to ensure the resistance phenotype is maintained. |
| Inconsistent IC50 values for this compound in resistant cell lines. | 1. Variation in cell seeding density. 2. Inconsistent drug exposure time. 3. Passage number of the cell line. | 1. Ensure a consistent number of cells are seeded in each well for the viability assay. 2. Adhere to a strict timeline for drug treatment and assay readout. 3. Use cells within a consistent and low passage number range for experiments. |
| No significant inhibition of downstream signaling (p-AKT, p-ERK) observed after this compound treatment in sensitive cells. | 1. Suboptimal drug concentration. 2. Insufficient treatment duration. 3. Technical issues with Western blotting. | 1. Confirm the IC50 of this compound in your sensitive cell line and use a concentration known to be effective (e.g., 10x IC50). 2. Perform a time-course experiment (e.g., 1, 6, 24 hours) to determine the optimal time point for observing downstream inhibition. 3. Verify antibody performance and optimize Western blot protocol (see detailed protocol below). |
| Activation of bypass signaling pathways (e.g., EGFR, AXL) is not detected in this compound-resistant cells. | 1. The resistance mechanism in your specific clone may not involve these pathways. 2. Low protein expression levels. 3. Insufficient antibody sensitivity. | 1. Screen for other known resistance mechanisms, such as on-target MET mutations (D1228, Y1230) or activation of other receptor tyrosine kinases.[1][2] 2. Use a more sensitive detection method, such as immunoprecipitation followed by Western blotting, to enrich for the protein of interest. 3. Validate your antibodies with positive and negative controls. |
| In vivo xenograft tumors are not responding to this compound monotherapy as expected. | 1. The preclinical model may have intrinsic resistance. 2. Suboptimal drug dosage or administration schedule. 3. Issues with tumor engraftment and growth. | 1. Characterize the baseline MET activation status of your xenograft model. Some models with MET amplification are highly sensitive to this compound monotherapy.[1] 2. Refer to established in vivo studies for appropriate dosing regimens for this compound in mice.[3] 3. Ensure proper tumor cell implantation techniques and monitor tumor growth closely before initiating treatment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to this compound in preclinical models?
A1: Acquired resistance to this compound in preclinical models is primarily driven by two main categories of mechanisms:
-
On-target alterations: These involve secondary mutations in the MET kinase domain, such as D1228 and Y1230 mutations, which can interfere with this compound binding.[4][5]
-
Bypass signaling pathway activation: This is a more common mechanism where other signaling pathways become activated to compensate for MET inhibition. Frequently observed bypass pathways include:
-
EGFR activation: Increased phosphorylation and signaling through the EGFR pathway.[1][2]
-
KRAS mutations or amplification: Activation of the downstream RAS-MAPK pathway.
-
AXL activation: Upregulation of the AXL receptor tyrosine kinase.[1]
-
SHP2 activation: Increased activity of the SHP2 phosphatase, which can reactivate the MAPK pathway.[6]
-
Q2: Which preclinical models are commonly used to study this compound resistance?
A2: Several non-small cell lung cancer (NSCLC) cell lines and corresponding xenograft models are utilized:
-
MET-amplified cell lines: EBC-1, NCI-H1993, and MNK-45 are often used to study innate and acquired resistance.[1]
-
MET exon 14 skipping mutation cell line: Hs746T is a common model for this specific MET alteration.[1]
-
EGFR-mutant, MET-amplified cell lines: HCC827-GR-T790M and DFCI081 are used to investigate this compound's ability to overcome EGFR TKI resistance.[1]
-
Patient-derived xenograft (PDX) models: These models, derived directly from patient tumors, can provide a more clinically relevant system for studying resistance.
Q3: How can acquired resistance to this compound be overcome in preclinical settings?
A3: Combination therapies are the most explored strategy to overcome this compound resistance:
-
Combination with EGFR inhibitors: For resistance driven by EGFR bypass signaling, combining this compound with EGFR TKIs like gefitinib or osimertinib has shown efficacy.[7][8][9]
-
Combination with SHP2 inhibitors: In cases of SHP2-mediated resistance, the addition of a SHP2 inhibitor can restore sensitivity to this compound.[6]
-
Combination with MEK inhibitors: For resistance involving the MAPK pathway, combination with a MEK inhibitor like pimasertib has demonstrated synergistic effects.[1]
-
Switching to a different type of MET inhibitor: In cases of specific on-target mutations, a type II MET inhibitor like cabozantinib or merestinib might be effective where a type I inhibitor like this compound has failed.[5]
Q4: What is a general strategy for generating this compound-resistant cell lines?
A4: A common method is the continuous exposure of a sensitive parental cell line to gradually increasing concentrations of this compound over a prolonged period. This process selects for cells that can survive and proliferate under the drug's selective pressure.[10][11][12] A detailed, generalized protocol is provided below.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: In Vitro IC50 Values of this compound and Combination Therapies
| Cell Line | Genetic Alteration | Treatment | IC50 (nM) | Reference |
| Hs746T | METex14 | This compound | ~5 | [5] |
| Hs746T-TR | METex14, this compound-Resistant | This compound | >1000 | [13] |
| EBC-1 | MET amplification | This compound | ~10 | [2] |
| EBC-1-TR1 | MET amplification, this compound-Resistant | This compound | >1000 | [2][13] |
| MKN45 | MET amplification | This compound | ~1 | [14] |
| PC-9 | EGFR del E746-A750 | Gefitinib | 15 | [12] |
| PC-9/GR | EGFR del E746-A750, Gefitinib-Resistant (MET amp) | Gefitinib | >10,000 | [12] |
| PC-9/GR | EGFR del E746-A750, Gefitinib-Resistant (MET amp) | This compound | 10 | [12] |
Note: IC50 values can vary between studies due to different experimental conditions.
Table 2: In Vivo Tumor Growth Inhibition by this compound and Combination Therapies in Xenograft Models
| Xenograft Model | Genetic Alteration | Treatment | Tumor Growth Inhibition (%) | Reference |
| LU0858 (PDX) | EGFR L858R, MET amplification | This compound | Significant delay | [1] |
| LU0858 (PDX) | EGFR L858R, MET amplification | This compound + Gefitinib | Complete regression | [1] |
| DFCI081 | EGFR del19, MET amplification | This compound | Complete regression | [1] |
| HCC827-GR-T790M | EGFR del19, T790M, MET amplification | This compound + Rociletinib | Complete regression | [1] |
| Hs746T | METex14 | Foretinib | ~90% shrinkage | [5] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a generalized method for developing acquired resistance to this compound in a sensitive cancer cell line using a stepwise dose-escalation approach.[10][11][12]
Materials:
-
This compound-sensitive parental cancer cell line (e.g., EBC-1, Hs746T)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or other cell viability assay reagents
-
Cell culture flasks
-
DMSO (vehicle control)
Procedure:
-
Determine the initial IC50 of this compound:
-
Initiate continuous exposure:
-
Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10-20%).
-
-
Stepwise dose escalation:
-
When the cells reach 70-80% confluency, passage them and increase the concentration of this compound by 1.5 to 2-fold.
-
Initially, a significant number of cells may die. Allow the surviving cells to repopulate the flask.
-
Continue this process of gradually increasing the this compound concentration with each passage.
-
-
Monitoring resistance:
-
Periodically (e.g., every 4-6 weeks), perform an MTT assay on the resistant cell population to determine the new IC50 value.
-
Compare the IC50 of the resistant cells to that of the parental cells. A significant increase (e.g., >10-fold) indicates the development of resistance.
-
-
Establishment and maintenance of the resistant line:
-
Once a stable resistant cell line is established (i.e., the IC50 remains consistently high), it can be used for experiments.
-
Maintain the resistant cell line in a medium containing a maintenance dose of this compound (typically the concentration at which they were selected) to preserve the resistant phenotype.
-
Cryopreserve aliquots of the resistant cells at different stages of development.
-
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol outlines a general procedure for analyzing the phosphorylation status of MET, EGFR, AKT, and ERK in sensitive and this compound-resistant cells.
Materials:
-
Sensitive and this compound-resistant cell lines
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for p-MET, MET, p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell lysis and protein quantification:
-
Culture sensitive and resistant cells to 70-80% confluency.
-
Treat cells with this compound or vehicle (DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and protein transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to compare protein expression and phosphorylation levels between samples.
-
Visualizations
Caption: Simplified MET signaling pathway inhibited by this compound.
References
- 1. The Preclinical Pharmacology of this compound—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Foretinib can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Case report: Success of this compound therapy in overcoming resistance to osimertinib in a patient with EGFR-mutant lung adenocarcinoma with a potential acquired MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. MTT (Assay protocol [protocols.io]
Technical Support Center: Management of Tepotinib-Induced Peripheral Edema in Preclinical Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to understand, monitor, and mitigate peripheral edema observed in animal models treated with Tepotinib.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced peripheral edema?
A1: this compound is a potent and selective inhibitor of the MET tyrosine kinase receptor.[1] The binding of its natural ligand, Hepatocyte Growth Factor (HGF), to the MET receptor is crucial for maintaining the integrity of the vascular endothelium.[2][3] In physiological conditions, the HGF/MET signaling pathway helps to protect against increases in vascular permeability.[2][4] By inhibiting this pathway, this compound can disrupt the normal balance of fluid exchange across blood vessels, leading to increased endothelial permeability and leakage of fluid into the surrounding tissues, which manifests as peripheral edema.[2][3] This is considered an "on-target" effect of MET inhibition.
Q2: In which animal species have toxicology studies for this compound been conducted?
A2: Repeat-dose oral toxicity studies for this compound have been conducted in both rats (for up to 26 weeks) and dogs (for up to 39 weeks).[5] While edema has been a noted side effect in human clinical trials, detailed public reports on the incidence and severity of edema in these specific preclinical toxicology studies are limited.[5][6]
Q3: What are the typical clinical signs of peripheral edema observed in animals?
A3: In animal models, peripheral edema would likely present as swelling in the paws, limbs, or other dependent areas. This may be observed visually or quantified using specialized equipment. In severe cases, it could potentially be associated with changes in gait or reluctance to move.
Q4: Are there established methods to quantify peripheral edema in animal models?
A4: Yes, several methods are available to objectively measure peripheral edema in rodents and other animal models. The most common is paw volume measurement using a plethysmometer.[7][8][9] This technique measures the displacement of water or a conductive solution when the animal's paw is immersed.[7] Another advanced technique is bioimpedance spectroscopy (BIS), which is a non-invasive method that can estimate changes in extracellular fluid volume.[10][11]
Q5: What are potential strategies to mitigate this compound-induced peripheral edema in our animal studies?
A5: While specific preclinical mitigation strategies for this compound are not well-documented, approaches can be adapted from clinical management and general pharmacology principles. These include:
-
Dose-response assessment: Characterizing the relationship between the dose of this compound and the severity of edema can help in selecting a therapeutic dose with a manageable side effect profile.
-
Supportive care: Ensuring animals have easy access to food and water and providing soft bedding can improve their comfort.
-
Diuretics (with caution): In clinical settings, diuretics are sometimes used, though their efficacy for MET inhibitor-induced edema can be limited.[2] If considering diuretics in an animal model, it is crucial to carefully monitor for dehydration and electrolyte imbalances.
-
Evaluation of co-medications: The concomitant administration of other drugs should be reviewed, as some compounds can exacerbate fluid retention.
Troubleshooting Guide: Managing Unexpected or Severe Edema
Issue: An unexpected high incidence or severity of peripheral edema is observed in animals treated with this compound.
| Troubleshooting Step | Action | Rationale |
| 1. Confirm Observation | - Visually inspect all animals in the treatment and control groups.- Quantify the swelling using a standardized method (e.g., plethysmometer). | To ensure the observation is consistent and to quantify the magnitude of the effect. |
| 2. Review Dosing and Administration | - Double-check dose calculations and the concentration of the dosing solution.- Verify the administration route and technique. | Errors in dosing are a common source of unexpected toxicity. |
| 3. Assess Animal Health | - Monitor body weight, food and water intake, and general clinical signs.- Consider blood collection for clinical chemistry (e.g., albumin, creatinine) if ethically approved. | To rule out other underlying health issues that could contribute to edema, such as hypoalbuminemia or renal dysfunction.[4] |
| 4. Consider Dose Modification | - If the edema is severe and impacting animal welfare, consider a dose reduction or a temporary interruption of treatment, as is done in clinical practice.[12] | To determine if the edema is dose-dependent and to alleviate severe adverse effects. |
| 5. Consult with Veterinary Staff | - Discuss the clinical findings with the attending veterinarian. | To ensure proper animal welfare and to explore potential supportive care measures. |
Quantitative Data
Currently, there is a lack of publicly available quantitative data on the incidence and severity of this compound-induced peripheral edema specifically from preclinical animal models. The table below summarizes the incidence of all-grade and Grade ≥3 peripheral edema from the pivotal VISION clinical trial in human patients with METexon14 skipping non-small cell lung cancer (NSCLC) to provide context.
| Study Population (VISION Trial) | Incidence of Peripheral Edema (Any Grade) | Incidence of Peripheral Edema (Grade ≥3) |
| Cohort A (n=152) | 75.0% | 11.8% |
| Cohorts A + C (n=255) | 60.0% | 7.8% |
| Data from clinical studies in human patients.[6] |
Signaling Pathways and Experimental Workflows
HGF/MET Signaling Pathway and Disruption by this compound
Caption: HGF/MET signaling and its inhibition by this compound.
Experimental Workflow for Assessing Peripheral Edema
Caption: Proposed workflow for preclinical edema assessment.
Appendices
Appendix A: Experimental Protocol for Paw Volume Measurement
Objective: To quantify the extent of peripheral edema in a rodent model following oral administration of this compound.
Materials:
-
Male/Female Wistar rats or C57BL/6 mice (age and weight matched).
-
This compound and appropriate vehicle.
-
Digital Plethysmometer.[7]
-
Oral gavage needles.
-
Calibrated balance.
Methodology:
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Baseline Measurement:
-
Gently restrain the animal.
-
Immerse one hind paw into the plethysmometer's measuring cell up to a defined anatomical mark (e.g., the lateral malleolus).[13]
-
Record the displaced volume. This is the baseline paw volume (V0).
-
Repeat for the contralateral paw if desired.
-
-
Dosing:
-
Administer this compound or vehicle via oral gavage at the predetermined dose and volume.
-
-
Follow-up Measurements:
-
At specified time points after dosing (e.g., 2, 4, 8, 24, 48 hours, and then daily), repeat the paw volume measurement (Vt) as described in step 2.
-
-
Data Analysis:
-
Calculate the change in paw volume at each time point: ΔV = Vt - V0.
-
Calculate the percentage of paw swelling: % Swelling = [(Vt - V0) / V0] * 100.
-
Compare the percentage of swelling between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
Appendix B: Alternative Edema Assessment Method
Bioimpedance Spectroscopy (BIS): BIS is a non-invasive technique that measures the opposition to the flow of a small electric current through the body's tissues.[10] It can distinguish between intracellular and extracellular fluid. An increase in extracellular fluid, as seen in edema, will lead to a decrease in tissue impedance.[11] This method can be particularly useful for longitudinal studies in the same animal, as it is minimally invasive and allows for repeated measurements.[10] Specialized equipment designed for use in small animals is required.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Management of Peripheral Edema in Patients with MET Exon 14-Mutated Non-small Cell Lung Cancer Treated with Small Molecule MET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive management of MET tyrosine kinase inhibitor-induced peripheral edema in patients with MET-altered non-small-cell lung cancer: a narrative review - Lin - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. ijper.org [ijper.org]
- 6. Clinical Review - this compound (Tepmetko) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. google.com [google.com]
- 9. campdeninstruments.com [campdeninstruments.com]
- 10. Bioimpedance spectroscopy for the estimation of body fluid volumes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Robust Longitudinal Ankle Edema Assessment Using Wearable Bioimpedance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. pvj.com.pk [pvj.com.pk]
Technical Support Center: Improving Tepotinib Delivery in CNS Tumor Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing Tepotinib in central nervous system (CNS) tumor models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in CNS tumors?
A1: this compound is a potent and highly selective small-molecule inhibitor of the MET receptor tyrosine kinase.[1] In CNS tumors like glioblastoma, the HGF/MET signaling pathway is often dysregulated, playing a crucial role in tumor cell proliferation, survival, migration, and invasion.[2] this compound inhibits MET phosphorylation, which in turn blocks downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/ERK/MAPK pathways.[2][3] This disruption of key oncogenic signaling pathways ultimately leads to reduced tumor growth and survival.
Q2: Does this compound cross the blood-brain barrier (BBB)?
A2: Yes, preclinical studies have demonstrated that this compound can penetrate the blood-brain barrier.[4] In rats, the unbound brain-to-plasma concentration ratio (Kp,uu) was determined to be 0.25, indicating sufficient brain penetration for intracranial target inhibition.[5][6] While the total concentration of this compound is higher in brain tissue than in plasma, it exhibits high protein binding within the brain.[6][7]
Q3: What are the common adverse events associated with this compound in preclinical models?
A3: In preclinical studies, this compound is generally well-tolerated.[8] The most frequently reported adverse event in clinical trials, which may have preclinical correlates, is peripheral edema.[8][9] Other potential side effects to monitor in animal models include increases in creatinine levels, hypoalbuminemia, and gastrointestinal issues such as diarrhea and nausea.[7][8] Careful monitoring of animal health, including body weight and general behavior, is crucial.
Q4: Can this compound be combined with other therapies for CNS tumors?
A4: Yes, combination strategies with this compound are being explored. Preclinical studies have shown that this compound can act as a radiosensitizer, enhancing the efficacy of radiation therapy in glioma models.[10] Additionally, clinical trials are investigating the combination of this compound with other targeted therapies, such as the EGFR inhibitor Osimertinib, for treating brain metastases in non-small cell lung cancer, which could have implications for primary CNS tumors with similar genetic alterations.[3][11][12]
Troubleshooting Guide
Issue 1: Suboptimal or inconsistent tumor growth in orthotopic CNS models.
-
Possible Cause: Improper cell handling or injection technique.
-
Solution: Ensure cancer cells are in the logarithmic growth phase and have high viability before implantation. Use a stereotactic frame for precise and consistent injection into the desired brain region.[13] Inject cells slowly to avoid backflow and tissue damage.
-
-
Possible Cause: Incorrect number of cells injected.
-
Solution: Optimize the number of cells injected for your specific cell line and mouse strain to achieve consistent tumor take and growth rates. Start with a cell titration experiment if establishing a new model.
-
-
Possible Cause: Health status of the animals.
-
Solution: Use healthy, age-matched animals for all experiments. Monitor animal welfare closely post-surgery to ensure recovery and minimize stress, which can impact tumor growth.
-
Issue 2: High variability in this compound efficacy between animals.
-
Possible Cause: Inconsistent drug formulation or administration.
-
Possible Cause: Differences in drug metabolism between animals.
-
Solution: While some inter-animal variability is expected, significant differences may warrant an investigation into the health status of the animals. Ensure all animals have ad libitum access to food and water, as this can affect drug absorption and metabolism.
-
-
Possible Cause: Heterogeneity of the tumor model.
-
Solution: If using patient-derived xenograft (PDX) models, inherent tumor heterogeneity can lead to varied treatment responses.[5] Ensure that tumors are of a similar size at the start of treatment and randomize animals into control and treatment groups.
-
Issue 3: Unexpected toxicity or adverse effects in treated animals.
-
Possible Cause: Incorrect dosage or formulation.
-
Solution: Verify the calculation of the this compound dose and the preparation of the dosing solution. Ensure the vehicle used is appropriate and well-tolerated by the animals.[14]
-
-
Possible Cause: Off-target effects of this compound.
-
Possible Cause: Interaction with other experimental conditions.
-
Solution: If combining this compound with other treatments, consider the potential for synergistic toxicity. Conduct a pilot study to assess the safety of the combination regimen.
-
Data Presentation
Table 1: Preclinical Efficacy of this compound in Orthotopic CNS Tumor Models
| Tumor Model | Treatment Dose | Change in Tumor Volume (%) | Reference |
| LU5349 (NSCLC Brain Metastasis PDX) | 30 mg/kg/day | -12 | [5] |
| LU5406 (NSCLC Brain Metastasis PDX) | 30 mg/kg/day | -88 | [5] |
| LU5349 (NSCLC Brain Metastasis PDX) | 125 mg/kg/day | -84 | [5][6] |
| LU5406 (NSCLC Brain Metastasis PDX) | 125 mg/kg/day | -63 | [5][6] |
Table 2: Brain Penetration of this compound in Preclinical Models
| Species | Total this compound Concentration (Brain) | Total this compound Concentration (Plasma) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Reference |
| Wistar Rat | 505 ± 22 ng/g | 177 ± 20 ng/mL | 0.25 | [5] |
| Human (Leptomeningeal Metastasis) | 30.6 ng/mL (CSF) | 1,648 ng/mL | 0.0183 (CSF/plasma) | [15] |
Table 3: Efficacy of this compound in Combination Therapies
| Combination | Tumor Model | Efficacy Outcome | Reference |
| This compound + Osimertinib | EGFR-mutated NSCLC with MET amplification | Objective Response Rate: 50.0% | [12] |
| This compound + Radiation | Glioma (SMA-560, GL-261) | Prolonged survival compared to monotherapy | [10] |
Experimental Protocols
Protocol 1: Orthotopic Glioblastoma Mouse Model
-
Cell Culture: Culture human glioblastoma cells (e.g., U87MG) in the recommended medium until they reach 70-80% confluency.
-
Cell Preparation: On the day of injection, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse (e.g., athymic nude mouse, 6-8 weeks old) using an appropriate anesthetic agent. Secure the head in a stereotactic frame.
-
Surgical Procedure: Create a midline scalp incision to expose the skull. Using a micro-drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Intracranial Injection: Slowly lower a Hamilton syringe with a 26-gauge needle to the desired depth (e.g., 3 mm from the dura). Infuse 5 µL of the cell suspension (5 x 10^5 cells) at a rate of 1 µL/minute. After injection, leave the needle in place for 5 minutes to prevent reflux, then slowly withdraw it.
-
Closure and Post-operative Care: Close the incision with surgical sutures or staples. Administer analgesics as required and monitor the animal until it has fully recovered from anesthesia.
Protocol 2: this compound Formulation and Administration (Oral Gavage)
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose sodium (CMC-Na) in sterile water. Alternatively, a solution of 5% DMSO, 30% PEG300, and 65% sterile water can be used.[16]
-
This compound Suspension: Weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated. Add a small amount of the vehicle to the powder to create a paste, then gradually add the remaining vehicle while vortexing or sonicating to ensure a uniform suspension. Prepare fresh daily.
-
Oral Gavage: Administer the this compound suspension to the mice using a ball-tipped oral gavage needle. The volume administered should be based on the animal's body weight (typically 10 µL/g).
Mandatory Visualizations
Caption: this compound inhibits MET signaling, blocking downstream pathways.
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Open-label, single-center, phase I trial to investigate the mass balance and absolute bioavailability of the highly selective oral MET inhibitor this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brain penetration and efficacy of this compound in orthotopic patient-derived xenograft models of MET-driven non-small cell lung cancer brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Spotlight on this compound and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety of this compound in Patients With MET Exon 14 Skipping NSCLC and Recommendations for Management - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Efficacy and Safety in Patients with MET Exon 14 Skipping NSCLC: Outcomes in Patient Subgroups from the VISION Study with Relevance for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncodaily.com [oncodaily.com]
- 12. onclive.com [onclive.com]
- 13. Protocol for brain-wide or region-specific microglia depletion and repopulation in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Activity and bioavailability of this compound for leptomeningeal metastasis of NSCLC with MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Addressing batch-to-batch variability of Tepotinib in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential batch-to-batch variability of Tepotinib in their experiments.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues you might encounter due to variability between different lots of this compound.
Issue 1: Inconsistent or lower than expected inhibition of MET signaling in cell-based assays.
Possible Cause: The concentration of active this compound in your stock solution may be incorrect, or the compound may have degraded.
Troubleshooting Steps:
-
Verify Stock Solution Concentration and Integrity:
-
Method: Use High-Performance Liquid Chromatography (HPLC) to confirm the concentration and purity of your this compound stock solution.
-
Expected Outcome: A single, sharp peak corresponding to this compound at the correct retention time and concentration. The purity should be >98%.[1]
-
If Unsuccessful:
-
Prepare a fresh stock solution from the same or a different batch of this compound powder.
-
If the issue persists with a new batch, consider an alternative supplier and perform the same quality control checks.
-
-
-
Assess Functional Activity:
-
Method: Perform a dose-response experiment in a well-characterized MET-dependent cell line (e.g., Hs746T, EBC-1) and determine the IC50 value for inhibition of MET phosphorylation.[2][3]
-
Expected Outcome: The calculated IC50 should be consistent with reported values (in the low nanomolar range).[1][2][3][4]
-
If Unsuccessful: This, combined with failed concentration verification, strongly suggests a problem with the this compound batch. Contact the supplier with your data.
-
Experimental Workflow for Troubleshooting Inconsistent Inhibition
Caption: Workflow for troubleshooting inconsistent this compound activity.
Issue 2: Unexpected off-target effects or cellular toxicity at typical working concentrations.
Possible Cause: The this compound batch may contain impurities that are biologically active.
Troubleshooting Steps:
-
Purity Analysis:
-
Method: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify any potential impurities in the this compound powder or stock solution.
-
Expected Outcome: The primary peak should correspond to the molecular weight of this compound (492.57 g/mol ).[3] Any impurity peaks should be minimal (<2%).
-
If Unsuccessful: If significant impurities are detected, the batch is likely contaminated. Do not use this batch for experiments and contact the supplier.
-
-
Review Experimental Conditions:
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is typically dissolved in DMSO to prepare a concentrated stock solution.[2][7] For long-term storage (up to one year), aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. For short-term use (up to one month), aliquots can be stored at -20°C.[2] Note that the solubility in DMSO can vary slightly between batches.[3]
| Solvent | Solubility Information |
| DMSO | 5.25 mg/mL to 35 mg/mL (Sonication may be required)[2][3][7] |
| Water | Insoluble or slightly soluble[3][7] |
| Ethanol | Slightly soluble (< 1 mg/mL to 2 mg/mL)[3][7] |
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and highly selective, ATP-competitive, small-molecule inhibitor of the MET receptor tyrosine kinase.[4][8] It binds to the MET kinase domain, inhibiting its phosphorylation and subsequent activation of downstream signaling pathways, such as the PI3K/AKT pathway.[8][9][10] This leads to the inhibition of tumor cell proliferation, survival, and migration in MET-dependent cancers.[8]
MET Signaling Pathway and this compound Inhibition
Caption: this compound inhibits MET phosphorylation and downstream signaling.
Q3: What are the key quality control parameters I should check for a new batch of this compound?
A3: For a new batch of any small molecule inhibitor, including this compound, it is advisable to perform a set of quality control checks.
| Parameter | Method | Acceptance Criteria |
| Identity | Mass Spectrometry (MS) | Molecular weight matches 492.57 g/mol |
| Purity | HPLC | >98% |
| Concentration | HPLC (with a standard curve) | Within 10% of the expected concentration |
| Activity | In vitro kinase assay or cell-based phospho-MET assay | IC50 value consistent with previously validated batches and published data (e.g., ~4 nM in biochemical assays)[2][3] |
Q4: Can batch-to-batch variability affect in vivo experiments?
A4: Yes, absolutely. Inconsistent purity, solubility, or the presence of impurities can significantly impact the pharmacokinetics and efficacy of this compound in animal models.[11] It is crucial to use a well-characterized and validated batch of the compound for in vivo studies to ensure reproducible results.
Detailed Experimental Protocols
Protocol 1: Purity and Concentration Verification by HPLC
-
Materials:
-
This compound powder
-
HPLC-grade acetonitrile, water, and formic acid
-
HPLC system with a C18 column and UV detector
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Create a standard curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL in the mobile phase.
-
Prepare your experimental sample by diluting your stock solution to fall within the range of the standard curve.
-
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Data Analysis:
-
Calculate the purity by integrating the area of the this compound peak and dividing it by the total area of all peaks.
-
Determine the concentration of your sample by comparing its peak area to the standard curve.
-
Protocol 2: Functional Assessment by Western Blot for p-MET
-
Cell Culture and Treatment:
-
Plate a MET-amplified cell line (e.g., Hs746T) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Treat the cells with a range of this compound concentrations (e.g., 0, 1, 10, 100 nM) for 2 hours.
-
For some cell lines, stimulation with HGF (Hepatocyte Growth Factor) may be required to induce MET phosphorylation.[12]
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate with primary antibodies against phospho-MET (Tyr1234/1235) and total MET overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-MET signal to the total MET signal.
-
Plot the normalized phospho-MET signal against the this compound concentration to determine the IC50.
-
References
- 1. tribioscience.com [tribioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The Preclinical Pharmacology of this compound—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | EMD-1214063 | c-MET inhibitor | antitumor | TargetMol [targetmol.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of this compound Hydrochloride Hydrate? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Best practices for long-term storage and handling of Tepotinib
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Tepotinib. It includes troubleshooting advice and frequently asked questions to ensure the integrity and optimal performance of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound powder should be stored under dry, dark conditions. For short-term storage (days to weeks), a temperature of 0-4°C is suitable. For long-term storage (months to years), it is recommended to store the powder at -20°C.[1][2] Properly stored, this compound powder is stable for over 5 years.[1]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in several organic solvents. For in vitro experiments, Dimethyl Sulfoxide (DMSO) is commonly used.[3][4][5] It is also slightly soluble in ethanol and methanol.[6] For in vivo studies, formulations often involve a combination of solvents like DMSO and corn oil.[2][3] When preparing a stock solution in DMSO, it is advisable to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[5] Warming and ultrasonic treatment may be necessary to achieve higher concentrations.[2]
Q3: What is the recommended storage condition for this compound stock solutions?
A3: Aliquot the stock solution to avoid repeated freeze-thaw cycles. For DMSO stock solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended.[2] Aqueous solutions can be stored at -20°C for up to 3 months.[7]
Q4: Is this compound stable at room temperature?
A4: this compound is stable at ambient temperature for a few days, which is sufficient for ordinary shipping and customs processing.[3] However, for long-term storage, the recommended colder temperatures should be maintained.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1] It blocks both hepatocyte growth factor (HGF)-dependent and -independent MET activation, thereby inhibiting downstream signaling pathways such as PI3K/AKT, RAS/ERK, and STAT3, which are crucial for tumor cell proliferation, survival, and invasion.[1]
Data Presentation: Storage and Solubility
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Condition | Duration |
| Powder (Short-term) | 0 - 4°C, dry and dark | Days to weeks[1] |
| Powder (Long-term) | -20°C, dry and dark | Months to years (>5 years)[1][2] |
| DMSO Stock Solution | -20°C | Up to 1 month[2] |
| DMSO Stock Solution | -80°C | Up to 6 months[2] |
| Aqueous Solution | -20°C | Up to 3 months[7] |
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | ~5 mg/mL to 35 mg/mL | Moisture-absorbing DMSO reduces solubility; warming and sonication may be required.[2][3][4][5] |
| Water | <1 mg/mL to 17 mg/mL | Soluble in water (17 mg/ml) with warming.[3][7][8] |
| Ethanol | <1 mg/mL to 2 mg/mL | Slightly soluble.[3][4][6] |
| Methanol | - | Slightly soluble.[6][9] |
| 5% DMSO + corn oil | 5 mg/mL | For in vivo use.[3] |
| 0.5% CMC-Na/saline | 10 mg/mL | Suspended solution, requires sonication.[2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | - Solution was not fully dissolved initially.- Repeated freeze-thaw cycles.- Solvent absorbed moisture. | - Warm the solution and vortex or sonicate to redissolve.- Aliquot stock solutions to minimize freeze-thaw cycles.- Use fresh, anhydrous DMSO for preparing stock solutions. |
| Inconsistent experimental results | - Degradation of this compound due to improper storage.- Inaccurate concentration of the working solution. | - Ensure this compound powder and stock solutions are stored at the recommended temperatures and protected from light.- Prepare fresh working solutions from a properly stored stock solution for each experiment.- Verify the concentration of the stock solution. |
| Low solubility in aqueous media for cell-based assays | - this compound has low aqueous solubility. | - Prepare a high-concentration stock solution in DMSO and then dilute it in the culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity to cells. |
| Compound instability under certain experimental conditions | - this compound is reported to be unstable in acidic, basic, and photolytic conditions.[10] | - Avoid exposing this compound solutions to strong acids, bases, or prolonged light. Prepare solutions fresh and use them promptly. |
Experimental Protocols
Protocol: In Vitro MET Phosphorylation Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory effect of this compound on HGF-induced MET phosphorylation in a cancer cell line (e.g., A549).
1. Cell Culture and Seeding:
- Culture A549 cells in appropriate growth medium until they reach 70-80% confluency.
- Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight.
2. Serum Starvation:
- The following day, remove the growth medium and wash the cells with phosphate-buffered saline (PBS).
- Replace with a serum-free medium and incubate for 18-24 hours to reduce basal levels of receptor phosphorylation.
3. This compound Treatment:
- Prepare serial dilutions of this compound in the serum-free medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
- Add the this compound dilutions to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO only).
4. HGF Stimulation:
- Add recombinant human HGF to the wells to a final concentration of 100 ng/mL to stimulate MET phosphorylation.[3] Do not add HGF to a negative control well.
- Incubate for 15-30 minutes.
5. Cell Lysis and Protein Quantification:
- Aspirate the medium and wash the cells with ice-cold PBS.
- Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
- Collect the cell lysates and determine the protein concentration using a standard protein assay (e.g., BCA assay).
6. Western Blotting:
- Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and then probe with primary antibodies against phospho-MET (p-MET) and total MET.
- Use an appropriate secondary antibody and detect the signal using a chemiluminescence substrate.
- Quantify the band intensities to determine the ratio of p-MET to total MET.
Visualizations
Diagram: this compound's Mechanism of Action
Caption: Simplified signaling pathway showing this compound's inhibition of the MET receptor.
Diagram: Experimental Workflow for MET Phosphorylation Assay
Caption: Workflow for an in vitro MET phosphorylation inhibition assay.
Diagram: Troubleshooting Logic for Solution Precipitation
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound (EMD 1214063; MSC2156119) | c-MET inhibitor | CAS 1100598-32-0 | Buy this compound (EMD 1214063; MSC2156119) from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 7. tribioscience.com [tribioscience.com]
- 8. This compound | 1100598-32-0 [chemicalbook.com]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Downstream Signaling Effects of Tepotinib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected downstream signaling effects of Tepotinib in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected downstream signaling effects of this compound?
A1: this compound is a highly selective inhibitor of the MET receptor tyrosine kinase.[1][2] Upon binding to the MET kinase domain, this compound is expected to inhibit its autophosphorylation, thereby blocking the activation of its canonical downstream signaling pathways.[3][4] The primary pathways affected include:
-
RAS/ERK/MAPK Pathway: Inhibition of MET should lead to decreased phosphorylation of MEK and ERK.
-
PI3K/AKT Pathway: A reduction in the phosphorylation of PI3K and AKT is anticipated.[5]
-
STAT3 Pathway: Decreased phosphorylation of STAT3 is an expected outcome of MET inhibition.
These effects collectively lead to reduced cell proliferation, survival, and migration in MET-dependent cancer cells.[3]
Q2: We observe incomplete inhibition of c-Met phosphorylation in our Western blots despite using the recommended concentration of this compound. What could be the reason?
A2: Several factors could contribute to the incomplete inhibition of c-Met phosphorylation:
-
High c-Met Expression: In cell lines with very high levels of c-Met amplification or overexpression, a higher concentration of this compound may be required to achieve complete inhibition.
-
HGF Stimulation: If the experimental medium is supplemented with high concentrations of Hepatocyte Growth Factor (HGF), the ligand for c-Met, it can lead to sustained receptor activation that may be more difficult to inhibit completely.
-
Drug Quality and Storage: Ensure the this compound used is of high quality and has been stored correctly according to the manufacturer's instructions to maintain its potency.
-
Experimental Protocol: Review your Western blot protocol for any potential issues, such as insufficient antibody concentration or incubation time. Ensure that phosphatase inhibitors are included in your lysis buffer to prevent dephosphorylation of your target proteins.
Q3: We are seeing a decrease in cell viability with this compound treatment, but the effect is less than expected based on published data. What should we check?
A3: Discrepancies in cell viability results can arise from several experimental variables:
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying degrees of dependence on c-Met signaling. Verify the MET amplification status or presence of MET exon 14 skipping mutations in your cell line, as these are key determinants of sensitivity to this compound.
-
Assay Type and Timing: The type of cell viability assay used (e.g., MTT, CellTiter-Glo) and the duration of drug treatment can significantly influence the results. Ensure your protocol is aligned with established methods for assessing the effects of kinase inhibitors.
-
Off-Target Effects of Media Components: Components in the cell culture media, such as growth factors, can sometimes activate alternative survival pathways, mitigating the effect of c-Met inhibition. Consider performing experiments in serum-starved or defined media conditions.
Troubleshooting Guides
Issue 1: Paradoxical Activation of the MAPK/ERK Pathway
Symptom: You are treating a MET-amplified cancer cell line with this compound and, contrary to the expected decrease, you observe a sustained or even increased phosphorylation of ERK1/2 in your Western blot analysis.
Possible Causes and Troubleshooting Steps:
-
Feedback Loop Activation: Inhibition of a primary signaling pathway can sometimes trigger feedback mechanisms that lead to the activation of other pathways. In some contexts, inhibition of c-Met can lead to the activation of other receptor tyrosine kinases (RTKs) like EGFR or AXL, which can then signal through the MAPK pathway.
-
Recommendation:
-
Profile the phosphorylation status of other major RTKs (e.g., EGFR, HER2, AXL, FGFR) using a phospho-RTK array or by Western blotting with phospho-specific antibodies.
-
Consider co-treatment with an inhibitor of the activated RTK (e.g., an EGFR inhibitor like gefitinib or an AXL inhibitor) to see if this abrogates the paradoxical ERK activation.
-
-
-
Presence of Co-occurring Mutations: The cancer cell line may harbor additional mutations downstream of c-Met, such as in RAS or RAF, which can drive constitutive activation of the MAPK pathway independent of c-Met signaling.
-
Recommendation:
-
Perform genomic sequencing of your cell line to check for mutations in key MAPK pathway components.
-
If a KRAS or BRAF mutation is present, the MAPK pathway will likely remain active despite c-Met inhibition.
-
-
-
Off-Target Effects: While this compound is highly selective for c-Met, at very high concentrations, off-target effects on other kinases cannot be entirely ruled out, which could indirectly lead to MAPK activation.
-
Recommendation:
-
Perform a dose-response experiment to determine the lowest effective concentration of this compound that inhibits c-Met phosphorylation without inducing paradoxical ERK activation.
-
-
Experimental Workflow for Investigating Paradoxical ERK Activation
Issue 2: Persistent STAT3 Activation Despite c-Met Inhibition
Symptom: Following treatment with this compound, you observe a significant decrease in c-Met phosphorylation, but STAT3 phosphorylation at Tyr705 remains high or is only partially reduced.
Possible Causes and Troubleshooting Steps:
-
Activation by Other Kinases: STAT3 can be activated by a variety of other kinases besides c-Met, including JAK family kinases and Src family kinases. Inhibition of c-Met may lead to a compensatory activation of these other pathways.[6][7][8]
-
Recommendation:
-
Examine the phosphorylation status of JAK2 and Src using phospho-specific antibodies.
-
Consider co-treatment with a JAK inhibitor (e.g., Ruxolitinib) or a Src inhibitor (e.g., Dasatinib) in combination with this compound to see if this reduces STAT3 phosphorylation.
-
-
-
Autocrine or Paracrine Signaling: The cancer cells may be producing cytokines, such as IL-6, that activate the JAK/STAT pathway in an autocrine or paracrine manner.
-
Recommendation:
-
Measure the levels of IL-6 in the cell culture supernatant using an ELISA kit.
-
If IL-6 levels are high, try treating the cells with an IL-6 neutralizing antibody in combination with this compound.
-
-
Signaling Crosstalk Leading to Persistent STAT3 Activation
Data Presentation
Table 1: Hypothetical Phosphoproteomic Data on Unexpected Signaling in a this compound-Resistant Cell Line
This table illustrates a hypothetical scenario based on phosphoproteomic data, comparing a this compound-sensitive parental cell line with a derived resistant cell line.
| Protein | Phosphorylation Site | Fold Change (Resistant vs. Parental) - No Treatment | Fold Change (Resistant vs. Parental) - this compound Treatment | Interpretation |
| MET | Y1234/1235 | 1.2 | 0.2 | On-target engagement of this compound is maintained in the resistant line. |
| EGFR | Y1173 | 3.5 | 3.8 | Upregulation and activation of EGFR as a bypass track. |
| AXL | Y702 | 4.1 | 4.5 | AXL activation is a common resistance mechanism.[2] |
| ERK1/2 | T202/Y204 | 2.8 | 2.5 | Paradoxical activation of the MAPK pathway. |
| STAT3 | Y705 | 2.1 | 1.9 | Persistent STAT3 activation, likely downstream of other kinases. |
| SRC | Y416 | 2.5 | 2.3 | Activation of Src family kinases can contribute to resistance. |
Experimental Protocols
Protocol 1: Immunoprecipitation (IP) and Western Blotting for Phospho-c-Met
This protocol is a general guideline. Optimization may be required for specific cell lines and antibodies.
A. Cell Lysis
-
Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cleared lysate) to a new tube. Determine protein concentration using a BCA or Bradford assay.
B. Immunoprecipitation
-
To 500-1000 µg of cleared lysate, add 1-2 µg of anti-c-Met antibody.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 20-30 µL of pre-washed Protein A/G agarose or magnetic beads.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
After the final wash, aspirate the supernatant completely.
C. Western Blotting
-
Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a phospho-c-Met (e.g., pY1234/1235) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total c-Met as a loading control.
Workflow for IP-Western Blot
References
- 1. The selective c-Met inhibitor this compound can overcome epidermal growth factor receptor inhibitor resistance mediated by aberrant c-Met activation in NSCLC models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SHP2 Inhibition Influences Therapeutic Response to this compound in Tumors with MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Preclinical Pharmacology of this compound—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TARGETING STAT3 ABROGATES EGFR INHIBITOR RESISTANCE IN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting STAT3 signaling overcomes gefitinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gefitinib resistance resulted from STAT3-mediated Akt activation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Tepotinib Demonstrates Higher Potency in Preclinical Models Against METex14 Skipping Alterations Compared to Crizotinib
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) harboring mesenchymal-epithelial transition (MET) exon 14 (METex14) skipping alterations, tepotinib emerges as a more potent inhibitor compared to crizotinib in preclinical evaluations. This comparison guide synthesizes available data on the efficacy of these two MET inhibitors in METex14 skipping cell lines, providing researchers, scientists, and drug development professionals with a comprehensive overview of their relative performance.
Mutations leading to METex14 skipping result in a constitutively active MET receptor tyrosine kinase, driving oncogenic signaling and tumor growth. Both this compound and crizotinib are tyrosine kinase inhibitors (TKIs) that target the MET pathway, but their selectivity and potency differ.
Comparative Efficacy in METex14 Skipping Cell Lines
While direct head-to-head studies comparing the half-maximal inhibitory concentration (IC50) of this compound and crizotinib in the same METex14 skipping cell lines are not extensively available in the public domain, data from separate preclinical studies indicate a higher potency for this compound.
| Drug | Assay Type | Target/Cell Line | IC50 | Reference |
| This compound | Biochemical Assay | MET Kinase | 1.7 nmol/L | [1] |
| Crizotinib | Cell-Based Assay | c-Met | 11 nM |
It is crucial to note that the IC50 values presented above are from different studies and assay types (biochemical vs. cell-based), which precludes a direct, definitive comparison of potency. However, the data suggests that this compound inhibits the MET kinase at a lower concentration.
Signaling Pathways and Mechanism of Action
METex14 skipping leads to the aberrant activation of downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/MAPK pathways, promoting cell proliferation, survival, and migration. Both this compound and crizotinib function by competitively inhibiting the ATP-binding site of the MET receptor kinase, thereby blocking its autophosphorylation and the subsequent activation of these downstream cascades.
Figure 1: METex14 Signaling Pathway and Inhibition by this compound and Crizotinib.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of MET inhibitor efficacy.
Cell Viability Assay (MTT/MTS Assay)
This assay is performed to determine the cytotoxic effects of the inhibitors on cancer cell lines.
Figure 2: Experimental Workflow for Cell Viability Assay.
Detailed Steps:
-
Cell Seeding: METex14 skipping NSCLC cell lines (e.g., H596) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with a range of concentrations of this compound or crizotinib.
-
Incubation: The plates are incubated for 72 hours.
-
Reagent Addition: MTT or MTS reagent is added to each well.
-
Measurement: After a further incubation period, the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curves.
Biochemical MET Kinase Inhibition Assay
This in vitro assay measures the direct inhibitory effect of the compounds on the enzymatic activity of the MET kinase.
Figure 3: Experimental Workflow for Biochemical MET Kinase Inhibition Assay.
Detailed Steps:
-
Reaction Setup: A reaction mixture containing recombinant MET kinase, a specific substrate (e.g., a peptide), and ATP is prepared in a multi-well plate.
-
Inhibitor Addition: Serial dilutions of this compound or crizotinib are added to the wells.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a defined period at room temperature.
-
Detection: A detection reagent is added to measure the amount of product formed (e.g., ADP) or the remaining ATP. This is often a luminescence- or fluorescence-based readout.
-
Data Analysis: The signal is measured, and the IC50 values are determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
Conclusion
The available preclinical data suggests that this compound is a highly potent inhibitor of the MET kinase, with activity in the low nanomolar range. While crizotinib also demonstrates activity against MET, the indirect comparison of IC50 values points towards a potential potency advantage for this compound in the context of METex14 skipping alterations. Further direct comparative studies in a panel of METex14 skipping cell lines would be beneficial to definitively establish the relative in vitro efficacy of these two important targeted therapies.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available research. It is not intended to provide medical advice.
References
A Head-to-Head Comparison of Tepotinib and Other Type Ib MET Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The mesenchymal-epithelial transition (MET) signaling pathway, when aberrantly activated, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC). A primary mechanism of MET dysregulation is MET exon 14 (METex14) skipping mutations, which leads to a constitutively active MET receptor. This has spurred the development of targeted therapies, with Type Ib MET inhibitors emerging as a promising class of drugs. This guide provides a detailed head-to-head comparison of Tepotinib with other prominent Type Ib MET inhibitors, Capmatinib and Savolitinib, focusing on their preclinical and clinical performance, supported by experimental data and methodologies.
Mechanism of Action: Type Ib MET Inhibition
This compound, Capmatinib, and Savolitinib are all classified as Type Ib MET tyrosine kinase inhibitors (TKIs). These inhibitors are ATP-competitive and bind to the MET kinase domain in its active "DFG-in" conformation. A key characteristic of Type Ib inhibitors is their U-shaped binding mode within the ATP-binding pocket, which allows for a strong interaction with the Y1230 residue in the activation loop. This specific binding confers high selectivity for MET over other kinases. By blocking ATP binding, these inhibitors prevent MET autophosphorylation and the subsequent activation of downstream signaling pathways, thereby inhibiting tumor cell proliferation, survival, and migration.
Figure 1: Mechanism of Action of Type Ib MET Inhibitors.
Preclinical Performance
The preclinical evaluation of these inhibitors provides insights into their potency, selectivity, and anti-tumor activity in controlled laboratory settings.
Biochemical and Cellular Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Lower IC50 values indicate greater potency.
| Inhibitor | Target/Assay | IC50 (nM) | Reference |
| This compound | MET Kinase Activity | 1.7 - 1.8 | [1] |
| MET Phosphorylation (EBC-1 cells) | 1.1 | [1] | |
| HGF-mediated MET Phosphorylation (A549 cells) | 5.4 | [1] | |
| Capmatinib | MET Kinase Activity | 0.13 | [2] |
| Cell-based MET Inhibition | 0.3 - 0.7 | [2] | |
| Savolitinib | c-Met Kinase Activity | 5 | [3] |
| c-Met Autophosphorylation (NCI-H441 cells) | 3 | [3] | |
| HGF-induced Proliferation (NCI-H441 cells) | 6 | [3] |
Kinase Selectivity
High selectivity for the target kinase is crucial to minimize off-target effects and improve the therapeutic window.
| Inhibitor | Selectivity Profile | Reference |
| This compound | Tested against >400 kinases. At a clinically relevant concentration of 0.1 µmol/L, MET was completely inhibited (≥99%) with very few off-target effects. | [1] |
| Capmatinib | Showed a 10,000-fold selectivity for c-MET over a large panel of human kinases. Another study demonstrated selectivity of over 1000-fold against a panel of 442 kinases. | [2] |
| Savolitinib | Selective for c-Met over a panel of 274 other kinases at 1 µM. | [3] |
Clinical Efficacy in METex14 Skipping NSCLC
The clinical development of this compound, Capmatinib, and Savolitinib has been primarily focused on patients with NSCLC harboring METex14 skipping mutations. The pivotal clinical trials for each drug provide the basis for their regulatory approvals and clinical use.
Pivotal Clinical Trials
| Trial Name | Drug | Phase | Key Patient Population | NCT Number |
| VISION | This compound | II | Advanced or metastatic NSCLC with METex14 skipping | NCT02864992 |
| GEOMETRY mono-1 | Capmatinib | II | Advanced or metastatic NSCLC with METex14 skipping or MET amplification | NCT02414139 |
| Phase II Study | Savolitinib | II | Locally advanced or metastatic METex14-positive NSCLC | NCT02897479 |
| Phase IIIb Study | Savolitinib | IIIb | Locally advanced or metastatic METex14-mutated NSCLC (confirmatory) | NCT04923945 |
Efficacy Outcomes
The following tables summarize the key efficacy endpoints from the pivotal trials. It is important to note that direct cross-trial comparisons are challenging due to differences in study design and patient populations. A Matching-Adjusted Indirect Comparison (MAIC) has been conducted to provide a statistical comparison.
This compound (VISION Trial)
| Patient Cohort | Objective Response Rate (ORR) | Median Duration of Response (DOR) (months) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Treatment-Naïve | 57.3% | 46.4 | Not Reported | Not Reported |
| Previously Treated | 45.0% | 12.6 | Not Reported | Not Reported |
Capmatinib (GEOMETRY mono-1 Trial) [4]
| Patient Cohort | Objective Response Rate (ORR) | Median Duration of Response (DOR) (months) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Treatment-Naïve (n=60) | 68% | 16.6 | 12.5 | 21.4 |
| Previously Treated (n=100) | 44% | 9.7 | 5.5 | 16.8 |
Savolitinib (Phase IIIb Confirmatory Trial - NCT04923945) [5]
| Patient Cohort | Objective Response Rate (ORR) | Median Duration of Response (DOR) (months) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Treatment-Naïve | 62.1% | 12.5 | 13.7 | Not Reached |
| Previously Treated | 39.2% | 11.1 | 11.0 | Not Mature |
Matching-Adjusted Indirect Comparison (MAIC)
A MAIC was conducted to compare this compound with other MET inhibitors. The results suggested that this compound was associated with prolonged PFS and OS compared with Capmatinib in previously treated patients and in the overall population, with smaller improvements in DOR. Improvements in ORR and all time-to-event endpoints were also predicted for this compound compared with Crizotinib and Savolitinib, although comparisons with Savolitinib were limited by differences in the baseline patient populations.
Safety and Tolerability
The safety profiles of these Type Ib MET inhibitors share some common class effects, with peripheral edema being a notable adverse event.
| Adverse Event (Any Grade) | This compound | Capmatinib[4] | Savolitinib[6] |
| Peripheral Edema | High Incidence | 47% | 62% |
| Nausea | Common | 35% | Common |
| Increased Blood Creatinine | Common | 21% | Not specified |
| Vomiting | Common | 20% | Common |
| Diarrhea | Common | Not specified | Not specified |
| Fatigue | Common | Not specified | Not specified |
| Grade ≥3 Treatment-Related Adverse Events | 25% | Not specified | Common |
| Treatment-Related Deaths | 1% (cardiac arrest, hepatitis, organizing pneumonia, pneumonitis) | Not specified | Not specified |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of research findings. Below are overviews of common methodologies used in the preclinical characterization of MET inhibitors.
Kinase Inhibition Assay (Example: this compound)
Figure 2: Workflow for a typical kinase inhibition assay.
Methodology Overview: Biochemical flash-plate assays are commonly used to determine the in vitro potency of kinase inhibitors.[1] This method involves a recombinant human MET kinase domain, a biotinylated peptide substrate, and radiolabeled ATP ([γ33P]-ATP). The inhibitor is added at varying concentrations to the reaction mixture. The kinase reaction is allowed to proceed, and the amount of radiolabeled phosphate incorporated into the peptide substrate is measured. The IC50 value is then calculated from the dose-response curve.[1]
Cell Proliferation Assay (Example: MTT Assay)
Figure 3: Workflow for a typical MTT cell proliferation assay.
Methodology Overview: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. Cells are seeded in a 96-well plate and treated with the inhibitor at various concentrations. After an incubation period, MTT reagent is added, followed by a solubilizing agent. The absorbance is then measured using a microplate reader to determine the effect of the inhibitor on cell proliferation and calculate the half-maximal effective concentration (EC50).
In Vivo Tumor Xenograft Models
Methodology Overview: To evaluate the anti-tumor efficacy of MET inhibitors in a living organism, human tumor cells with MET alterations are implanted into immunocompromised mice (e.g., nude or SCID mice). Once tumors are established, the mice are treated with the MET inhibitor or a vehicle control. Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors can be excised for further analysis, such as assessing the inhibition of MET phosphorylation.
Conclusion
This compound, Capmatinib, and Savolitinib are all highly selective and potent Type Ib MET inhibitors that have demonstrated significant clinical activity in patients with NSCLC harboring METex14 skipping mutations. While all three drugs show favorable efficacy and manageable safety profiles, the available data, including a matching-adjusted indirect comparison, suggests potential differences in their clinical outcomes. This compound, in this indirect comparison, showed a trend towards prolonged progression-free and overall survival compared to Capmatinib in certain patient populations. The choice of a specific inhibitor may depend on various factors, including patient characteristics, prior therapies, and regional availability. Further head-to-head clinical trials would be invaluable to definitively establish the comparative efficacy and safety of these important targeted therapies.
References
- 1. The Preclinical Pharmacology of this compound—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. Savolitinib in patients in China with locally advanced or metastatic treatment-naive non-small-cell lung cancer harbouring MET exon 14 skipping mutations: results from a single-arm, multicohort, multicentre, open-label, phase 3b confirmatory study - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Tepotinib and Other MET TKIs in the Face of On-Target and Off-Target Alterations
For researchers, scientists, and drug development professionals, understanding the landscape of resistance to targeted therapies is paramount. This guide provides a comprehensive comparison of Tepotinib with other MET tyrosine kinase inhibitors (TKIs) in the context of acquired resistance, supported by experimental data, detailed methodologies, and visual representations of key biological processes and workflows.
The emergence of resistance remains a significant challenge in the clinical application of MET TKIs for the treatment of cancers harboring MET alterations, such as MET exon 14 skipping mutations. Resistance can arise through two primary mechanisms: on-target alterations, which involve secondary mutations in the MET kinase domain, and off-target mechanisms, which activate bypass signaling pathways. This guide delves into the cross-resistance profiles of this compound and other MET TKIs, offering insights into their differential efficacy against various resistance mutations and pathways.
On-Target Resistance: The Challenge of Secondary MET Mutations
Secondary mutations in the MET kinase domain are a common mechanism of acquired resistance to Type I MET TKIs, a class that includes this compound, Crizotinib, Capmatinib, and Savolitinib. These inhibitors bind to the active conformation of the MET kinase. Mutations at key residues, such as D1228 and Y1230 in the activation loop, can disrupt drug binding and reactivate downstream signaling.
Comparative Efficacy Against MET Resistance Mutations
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various MET TKIs against cell lines engineered to express MET exon 14 skipping mutations along with common secondary resistance mutations. This data, compiled from preclinical studies, highlights the differential sensitivity of these resistant mutants to different classes of MET inhibitors.
| MET Alteration | This compound (Type Ib) IC50 (nM) | Capmatinib (Type Ib) IC50 (nM) | Crizotinib (Type Ia) IC50 (nM) | Glesatinib (Type II) IC50 (nM) |
| METex14 | 1.7[1] | 2.4[2] | 28.9[2] | 80.6[2] |
| METex14 + Y1230H | >3000 (implied) | >3000[2] | 278[2] | 56[2] |
| MET + Y1230H | - | 401[2] | 216[2] | 19[2] |
| MET + D1228N | - | >1000 (implied) | - | - |
Note: Data is compiled from multiple sources and experimental conditions may vary. The IC50 values for this compound against specific resistance mutations were not always directly available in the reviewed literature; in such cases, it is implied that as a Type I inhibitor, its activity would be significantly reduced, similar to Capmatinib.
The data clearly indicates that while Type I MET TKIs like this compound and Capmatinib are potent against METex14 mutations, their efficacy is dramatically reduced in the presence of secondary mutations like Y1230H.[2] In contrast, Type II MET TKIs, such as Glesatinib, which bind to the inactive conformation of the MET kinase, can retain activity against some of these resistant mutants.[2]
Off-Target Resistance: Bypassing the MET Blockade
Tumors can also develop resistance to MET TKIs by activating alternative signaling pathways, thereby circumventing their dependence on MET signaling. Common off-target resistance mechanisms include the amplification or mutation of genes such as KRAS, EGFR, and other receptor tyrosine kinases.
Studies have shown that concurrent KRAS mutations can mediate primary resistance to MET TKIs in MET exon 14 mutant non-small cell lung cancer (NSCLC).[3] In preclinical models, the presence of a KRAS mutation rendered MET-mutant cells resistant to MET inhibition.[3] This highlights the importance of comprehensive genomic profiling to identify co-occurring alterations that may predict a lack of response to MET-targeted monotherapy.
Experimental Protocols
A detailed understanding of the methodologies used to generate and characterize resistant models is crucial for interpreting cross-resistance data and designing further studies.
Generation of Resistant Cell Lines
On-Target Resistance (Secondary MET Mutations):
-
Cell Line Selection: Start with a cancer cell line sensitive to the MET TKI of interest and harboring a known MET alteration (e.g., MET exon 14 skipping). Ba/F3, a murine pro-B cell line, is often used for its cytokine-dependent growth, which can be replaced by the constitutive activity of an oncogenic kinase.
-
Transfection: Introduce a plasmid vector containing the cDNA of the desired MET mutant (e.g., METex14 + D1228N) into the Ba/F3 cells using electroporation or lipid-based transfection methods.
-
Selection: Culture the transfected cells in a medium lacking the supportive cytokine (e.g., IL-3 for Ba/F3 cells) but containing a selection antibiotic (e.g., puromycin) to select for cells that have successfully integrated the plasmid and are now dependent on the mutant MET for survival.
-
Expansion and Verification: Expand the surviving cell clones and verify the expression of the mutant MET protein by Western blotting and confirm the presence of the mutation by DNA sequencing.
Off-Target Resistance (e.g., KRAS mutation):
-
Parental Cell Line: Utilize a cancer cell line with a known MET alteration that is sensitive to the MET TKI.
-
Dose Escalation: Expose the parental cell line to gradually increasing concentrations of the MET TKI over a prolonged period (weeks to months).
-
Selection of Resistant Clones: Isolate and expand individual clones that demonstrate sustained growth in the presence of high concentrations of the MET TKI.
-
Genomic and Proteomic Analysis: Characterize the resistant clones to identify the underlying resistance mechanism. This can involve next-generation sequencing to detect mutations in key signaling pathways (e.g., RAS-MAPK) and Western blotting to assess the activation of bypass tracks.
Cross-Resistance Assays
-
Cell Seeding: Plate the parental and resistant cell lines in 96-well plates at a predetermined density.
-
Drug Treatment: Treat the cells with a serial dilution of various MET TKIs (e.g., this compound, Crizotinib, Capmatinib, Glesatinib) for a specified duration (typically 72 hours).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
IC50 Determination: Plot the cell viability data against the drug concentration and calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for each drug in each cell line using non-linear regression analysis.
Visualizing Resistance Mechanisms and Experimental Design
To further clarify the complex interplay of signaling pathways and the workflow of cross-resistance studies, the following diagrams are provided.
MET Signaling and TKI Resistance Mechanisms
Experimental Workflow for Cross-Resistance Studies
Conclusion
The landscape of resistance to MET TKIs is complex, involving both on-target and off-target mechanisms. While this compound is a potent inhibitor of MET, its efficacy can be compromised by secondary mutations in the MET kinase domain. This guide highlights the importance of understanding the specific resistance mutations at play, as different classes of MET TKIs exhibit varied activity against these alterations. Furthermore, the presence of co-occurring oncogenic drivers, such as KRAS mutations, can confer primary resistance to MET-targeted therapies. For drug development professionals, these insights underscore the need for next-generation MET inhibitors with activity against common resistance mutations and the development of combination strategies to overcome both on-target and off-target resistance mechanisms. For researchers and scientists, the provided experimental protocols offer a framework for investigating the nuances of MET TKI resistance and exploring novel therapeutic approaches.
References
- 1. Spotlight on this compound and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Case Report: Sequential Combination Targeted Therapy With Type I and II MET Inhibitors in a Metastatic EGFR-Mutated, MET-Amplified NSCLC Patient With Acquired MET Y1230H Mutation [frontiersin.org]
- 3. Activation of KRAS mediates resistance to targeted therapy in MET exon 14 mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Tepotinib's Efficacy Against Secondary MET Mutations: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the landscape of resistance to targeted therapies is paramount. This guide provides a comparative analysis of Tepotinib's efficacy against secondary MET mutations, D1228X and Y1230X, which are known mechanisms of acquired resistance to MET tyrosine kinase inhibitors (TKIs). We present supporting experimental data, detailed methodologies, and visual representations of the underlying molecular interactions to inform future research and therapeutic strategies.
This compound, a highly selective, type I MET inhibitor, has demonstrated robust clinical activity in patients with non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping alterations.[1][2] However, the emergence of acquired resistance, often through secondary mutations in the MET kinase domain, presents a significant clinical challenge. The D1228 and Y1230 residues are located in the activation loop of the MET kinase, and mutations at these sites can interfere with the binding of type I MET inhibitors like this compound.[3][4]
Comparative Efficacy of MET Inhibitors Against Resistance Mutations
In vitro studies utilizing engineered Ba/F3 cells, a murine pro-B cell line dependent on interleukin-3 (IL-3) that can be rendered dependent on an expressed oncogenic kinase for survival and proliferation, have been instrumental in evaluating the activity of various MET inhibitors against resistance mutations. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and alternative MET TKIs against cells expressing MET exon 14 skipping mutations with and without secondary D1228X and Y1230X mutations. Lower IC50 values indicate greater potency.
| Compound | Type | Target | IC50 (nM) vs. METex14 | IC50 (nM) vs. METex14 + D1228A/Y | IC50 (nM) vs. METex14 + Y1230C/H |
| This compound | Type I | MET | 1.6 | >1000 | >1000 |
| Foretinib | Type II | MET, VEGFR2, TIE2, RON, PDGFR, FGFR1 | 3.4 | 16.7 / 23.8 | 3.8 / 4.1 |
| Cabozantinib | Type II | MET, VEGFR2, RET, KIT, AXL, FLT3 | 2.9 | 101.4 / 139.7 | 4.0 / 4.4 |
| Merestinib | Type II | MET, AXL, DDR1/2, FLT3, MERTK, RON, TYRO3 | 2.1 | 114.3 / 154.2 | 3.2 / 3.5 |
| Glesatinib | Type II | MET, AXL, RON | 1.5 | 15.6 / 25.7 | 2.9 / 3.1 |
Data compiled from Fujino et al., 2022.[5][6]
The data clearly indicates that while this compound is highly potent against MET exon 14 skipping mutations, its efficacy is significantly diminished in the presence of D1228X and Y1230X secondary mutations. In contrast, type II MET inhibitors, particularly Foretinib, retain substantial activity against these resistance mutations.[5] This is attributed to their different binding mode; type II inhibitors bind to the inactive "DFG-out" conformation of the kinase, which is less affected by mutations in the activation loop that confer resistance to type I inhibitors.[3][7]
Experimental Protocols
Ba/F3 Cell Proliferation Assay
The efficacy of MET inhibitors was determined using a Ba/F3 cell proliferation assay. This method is a standard in vitro technique to assess the activity of kinase inhibitors.
Cell Line Generation:
-
Murine pro-B Ba/F3 cells, which are dependent on IL-3 for survival and proliferation, were used.[8]
-
Ba/F3 cells were retrovirally transduced to express human MET with an exon 14 skipping mutation (METex14).
-
Site-directed mutagenesis was used to introduce secondary mutations (D1228A, D1228Y, Y1230C, Y1230H) into the METex14 construct.
-
Stable cell lines were established by selecting for growth in the absence of IL-3, making their proliferation dependent on the activity of the expressed MET kinase.[9]
Proliferation Assay Protocol:
-
Engineered Ba/F3 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum but without IL-3.[10]
-
The cells were treated with a serial dilution of the respective MET inhibitors (e.g., this compound, Foretinib, Cabozantinib).
-
The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[9]
-
Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[9]
-
Luminescence was measured using a plate reader.
-
The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using graphing software.
Signaling Pathways and Resistance Mechanisms
The following diagrams illustrate the MET signaling pathway, the mechanism of action of different MET inhibitors, and how resistance mutations impact their efficacy.
Caption: Simplified MET signaling pathway leading to cell proliferation and survival.
Caption: Mechanism of action of Type I and II MET inhibitors and the impact of resistance mutations.
Conclusion
The emergence of secondary MET mutations at residues D1228 and Y1230 poses a significant challenge to the long-term efficacy of the type I MET inhibitor, this compound. In vitro data strongly suggest that type II MET inhibitors, such as Foretinib, can effectively overcome this resistance due to their distinct mechanism of binding to the MET kinase. These findings underscore the importance of molecular monitoring of patients on MET-targeted therapies to detect the emergence of resistance mutations and guide the selection of subsequent lines of treatment. Further clinical investigation into the sequential use of type I and type II MET inhibitors is warranted to optimize therapeutic strategies for patients with MET-driven malignancies.
References
- 1. MET Signaling Pathways, Resistance Mechanisms, and Opportunities for Target Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase II study of this compound in patients with advanced solid cancers harboring MET exon 14 skipping mutations or amplification (KCSG AL19-17) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acquired Resistance Mechanism for MET Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Foretinib can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Foretinib can overcome common on-target resistance mutations after capmatinib/tepotinib treatment in NSCLCs with MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel mesenchymal epithelial transition (MET) inhibitor, CB538, relieves acquired resistance in EGFR-mutated MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ba/F3 Cells [cytion.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. goldbio.com [goldbio.com]
Preclinical Safety Profile Comparison: Tepotinib vs. Capmatinib in MET-Driven Cancer Models
A comprehensive guide for researchers, scientists, and drug development professionals detailing the preclinical safety profiles of the MET inhibitors tepotinib and capmatinib. This guide provides a comparative analysis of their toxicology, off-target effects, and safety pharmacology based on available preclinical data, alongside detailed experimental methodologies and signaling pathway visualizations.
The development of targeted therapies against the MET receptor, a key driver in various cancers, has led to the approval of potent inhibitors like this compound and capmatinib. While both drugs have demonstrated significant anti-tumor efficacy, a thorough understanding of their preclinical safety profiles is crucial for informed drug development and clinical trial design. This guide offers an objective comparison of the preclinical safety data for this compound and capmatinib, focusing on key toxicology and pharmacology studies.
Executive Summary
Both this compound and capmatinib are highly selective MET inhibitors. Preclinical studies indicate that this compound has a low acute toxicity profile, with the primary target organs in repeat-dose toxicity studies being the liver, lung, and gastrointestinal tract in rats and dogs. Capmatinib, in repeat-dose studies in rats, has shown effects on the central nervous system, specifically vacuolation of the white matter in the brain. Both drugs appear to have a favorable safety pharmacology profile with no significant effects on core cardiovascular, respiratory, or central nervous system functions in preclinical models.
In Vitro Selectivity and Off-Target Profile
A key aspect of the safety profile of a kinase inhibitor is its selectivity. Both this compound and capmatinib have been designed to be highly selective for the MET kinase, which is anticipated to minimize off-target toxicities.
Table 1: In Vitro Kinase Selectivity
| Feature | This compound | Capmatinib |
| Kinase Panel Size | >400 kinases and kinase variants[1] | >400 kinases[2] |
| Primary Target | MET | MET |
| Reported Selectivity | Highly selective type Ib MET inhibitor designed to avoid poly-pharmacology.[1] | Highly potent and selective type Ib inhibitor of MET.[3][4] |
Experimental Protocols: Kinase Selectivity Assays
General Methodology:
The selectivity of this compound and capmatinib was assessed using large panels of recombinant human kinases. These assays typically involve incubating the drug at a fixed concentration (e.g., 1 µM) with a panel of kinases and measuring the percentage of inhibition of each kinase's activity. The activity is often determined by quantifying the phosphorylation of a substrate using methods like radiometric assays (e.g., ³³P-ATP) or fluorescence-based assays. For hits identified in the initial screen, dose-response curves are generated to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
Preclinical Toxicology
Toxicology studies in animal models are essential for identifying potential target organs of toxicity and determining safe starting doses for clinical trials.
Table 2: Summary of Repeat-Dose Toxicology Findings
| Parameter | This compound | Capmatinib |
| Species | Rat, Dog | Rat |
| Study Duration | Up to 26 weeks (Rat), Up to 39 weeks (Dog) | 4 and 13 weeks (Rat) |
| Primary Target Organs | Liver, Lung, Gastrointestinal Tract | Brain (white matter vacuolation) |
| Key Findings | Histopathological changes in the liver, lung, and GI tract. | Vacuolation of white matter in the brain at doses ≥ 2.2 times the human exposure (AUC).[3] |
| Acute Toxicity | Low acute toxicity in rats and mice (no effects at 2000 mg/kg). | Data not available in the reviewed sources. |
Experimental Protocols: Repeat-Dose Toxicology Studies
General Methodology:
Repeat-dose toxicology studies for both drugs were likely conducted in accordance with international guidelines (e.g., OECD, ICH). These studies involve the daily administration of the test compound to animals (typically one rodent and one non-rodent species) for a specified duration (e.g., 28 days, 13 weeks, 26/39 weeks). A control group receives the vehicle alone. Multiple dose levels are tested, including a high dose intended to induce toxicity, a low dose, and one or more intermediate doses.
Throughout the study, animals are monitored for clinical signs of toxicity, and regular measurements of body weight, food consumption, and hematological and clinical chemistry parameters are taken. At the end of the study, a comprehensive necropsy is performed, and organs are weighed and examined for gross and microscopic pathological changes. Toxicokinetic analysis is also conducted to correlate drug exposure with observed toxicities.
Safety Pharmacology
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Table 3: Summary of Preclinical Safety Pharmacology Findings
| System | This compound | Capmatinib |
| Cardiovascular | No relevant effects on heart rate, arterial blood pressure, or ECG in rats and dogs. | No significant effects on cardiac function. |
| Respiratory | No significant effects on the respiratory system in male rats. | No significant effects on respiratory function. |
| Central Nervous System (CNS) | No significant effects in a functional observation battery study in rats. | No significant acute CNS effects in a single-dose safety pharmacology study in rats.[5] |
Experimental Protocols: Safety Pharmacology Studies
General Methodology:
-
Cardiovascular System: The effects on the cardiovascular system are typically evaluated in conscious, telemetered animals (e.g., dogs, non-human primates) to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters continuously. In vitro assays, such as the hERG (human Ether-à-go-go-Related Gene) potassium channel assay, are also conducted to assess the potential for QT interval prolongation.
-
Respiratory System: Respiratory function is often assessed in rats using whole-body plethysmography to measure parameters like respiratory rate and tidal volume.
-
Central Nervous System: A functional observational battery (FOB) in rats or mice is a common method to assess CNS effects. This includes a systematic observation of the animal's appearance, behavior, and physiological state, as well as measurements of motor activity and coordination.
Signaling Pathway and Mechanism of Action
Both this compound and capmatinib are ATP-competitive inhibitors of the MET receptor tyrosine kinase. By binding to the ATP-binding pocket of the MET kinase domain, they prevent its autophosphorylation and the subsequent activation of downstream signaling pathways.
Caption: MET signaling pathway and points of inhibition by this compound and capmatinib.
Experimental Workflow for Preclinical Safety Assessment
The preclinical safety assessment of a new drug candidate follows a structured workflow to gather comprehensive data before human trials.
Caption: General workflow for preclinical safety assessment of a kinase inhibitor.
Conclusion
Based on the available preclinical data, both this compound and capmatinib demonstrate a high degree of selectivity for their target, MET, which is a desirable characteristic for minimizing off-target toxicities. The primary preclinical safety concerns appear to differ between the two compounds. For this compound, the main target organs in repeat-dose toxicity studies were the liver, lung, and gastrointestinal tract. For capmatinib, a key finding was vacuolation of the white matter in the brain of rats. Both drugs showed a favorable safety pharmacology profile in preclinical models.
It is important to note that direct head-to-head preclinical safety studies are not publicly available, and comparisons are based on data from separate studies. The translation of these preclinical findings to the clinical setting requires careful consideration of species differences in metabolism and physiology. This guide provides a foundational understanding of the preclinical safety profiles of this compound and capmatinib to aid researchers and drug development professionals in their ongoing work.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to Tepotinib's Efficacy in MET-Altered Non-Small Cell Lung Cancer Identified by Liquid Biopsy
This guide provides a comprehensive analysis of Tepotinib's activity in patients with non-small cell lung cancer (NSCLC) harboring Mesenchymal-Epithelial Transition (MET) gene alterations identified through liquid biopsy. We offer a comparison with alternative diagnostic and therapeutic strategies, supported by key experimental data from the pivotal VISION clinical trial. This document is intended for researchers, scientists, and drug development professionals.
Introduction to this compound and MET Alterations
This compound is a highly selective, oral MET tyrosine kinase inhibitor (TKI) designed to target oncogenic signaling driven by MET gene alterations.[1][2] Such alterations, particularly MET exon 14 (METex14) skipping, are recognized as primary oncogenic drivers in approximately 3% to 4% of patients with NSCLC.[3] These mutations lead to sustained MET activation, promoting tumor cell proliferation, survival, and invasion.[1][4]
Traditionally, the identification of these alterations has relied on tissue biopsies. However, obtaining adequate tumor tissue can be challenging.[5] Liquid biopsies, which analyze circulating tumor DNA (ctDNA) from a blood sample, offer a minimally invasive and complementary method for detecting these driver mutations, enabling targeted treatment decisions.[3][6] The validation of this compound's efficacy in patients identified via this method is a significant advancement in personalized oncology.
Mechanism of Action: this compound's Inhibition of the MET Signaling Pathway
The MET receptor tyrosine kinase, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes phosphorylation, activating downstream signaling cascades like the PI3K/AKT and RAS/MAPK pathways.[7] These pathways are crucial for cell growth and survival. The METex14 skipping mutation impairs the receptor's degradation, leading to its accumulation and constitutive activation, even without HGF.
This compound acts by binding to the MET kinase domain, inhibiting its phosphorylation and blocking the subsequent downstream signaling.[1][8] This targeted inhibition suppresses the proliferation and migration of MET-dependent tumor cells.[1]
Clinical Validation: The Phase II VISION Study
The single-arm Phase II VISION trial (NCT02864992) was pivotal in validating this compound's efficacy. Uniquely, it was one of the first trials in NSCLC to prospectively enroll patients based on the detection of METex14 skipping alterations identified by either liquid biopsy (LBx) or traditional tissue biopsy (TBx).[2][9][10] This dual-enrollment strategy allowed for a direct comparison of outcomes based on the diagnostic method.
Data Presentation: this compound Efficacy in VISION Cohort A
The primary analysis of the VISION study demonstrated robust and durable clinical activity for this compound in patients with advanced NSCLC with METex14 skipping alterations. The outcomes were remarkably consistent between patients identified by liquid or tissue biopsy.[2][3]
| Efficacy Endpoint | Liquid Biopsy (LBx) Cohort (n=66) | Tissue Biopsy (TBx) Cohort (n=60) | Combined Cohort (n=99) |
| Objective Response Rate (ORR) (Independent Review) | 48.5% (95% CI, 36.0-61.1)[3] | 50.0% (95% CI, 36.8-63.2)[3] | 46.5% (95% CI, 36.4-56.8)[11] |
| Median Duration of Response (DOR) | 9.9 months (95% CI, 7.2-NE)[3] | 14.0 months (95% CI, 7.3-NE)[3] | 11.1 months (95% CI, 7.2-NE)[12] |
| Disease Control Rate (DCR) | 65.2% (95% CI, 52.4-76.5)[3] | 69.7% (95% CI, 57.1-80.4)[3] | 65.7% (95% CI, 55.4-74.9)[11] |
| Median Overall Survival (OS) | 15.8 months (95% CI, 9.5-NE)[12] | 22.3 months (95% CI, 15.3-NE)[12] | 17.1 months (95% CI, 12.0-26.8)[12] |
| (NE = Not Estimable; CI = Confidence Interval) |
These data strongly validate the use of liquid biopsy to identify patients who will benefit from this compound, showing response rates and disease control nearly identical to those identified by the gold-standard tissue biopsy.[3] Interestingly, further analysis revealed that patients positive by liquid biopsy tended to have a higher baseline tumor burden, which may explain the trend towards shorter duration of response and overall survival compared to the tissue-positive cohort.[5][9]
Experimental Protocols and Methodologies
Liquid and Tissue Biopsy Analysis in the VISION Trial
The VISION study employed a rigorous and centralized testing protocol to identify eligible patients.[9][10]
-
Sample Collection : Whole blood (for liquid biopsy) or formalin-fixed paraffin-embedded (FFPE) tumor tissue (for tissue biopsy) was collected from patients. For liquid biopsy, specific cell-stabilizing tubes are recommended to preserve ctDNA integrity, with plasma separation required within hours if using standard EDTA tubes.[13]
-
ctDNA Extraction (Liquid Biopsy) : Plasma was separated from whole blood via centrifugation. Cell-free DNA (cfDNA), which contains ctDNA, was then extracted using commercially available kits.
-
Genomic Analysis :
-
Liquid Biopsy : Samples were analyzed for METex14 skipping alterations using next-generation sequencing (NGS) of ctDNA with the Guardant360 or ArcherMET assays.[9]
-
Tissue Biopsy : Tumor RNA was sequenced using the Oncomine Focus or ArcherMET assays. In Japan, local PCR-based tests were also permitted.[9]
-
-
Data Interpretation : The sequencing data was analyzed to identify the presence of METex14 skipping mutations, which qualified patients for enrollment.
Evaluation of Treatment Response
Tumor response to this compound in the VISION trial was assessed by an Independent Review Committee (IRC) according to the Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1) . This standardized methodology involves measuring the size of target tumor lesions on imaging scans (e.g., CT scans) at baseline and regular intervals during treatment to categorize the response as a complete response, partial response, stable disease, or progressive disease.
Comparison with Alternative MET Inhibitors
This compound is one of several MET inhibitors developed for NSCLC. Capmatinib is another MET TKI that has received regulatory approval based on the GEOMETRY mono-1 study, which enrolled patients based on tissue biopsy results. While both drugs show significant efficacy, the VISION trial's prospective use of liquid biopsy for enrollment provides the most robust validation for this diagnostic approach.
| Feature | This compound (VISION Study) | Capmatinib (GEOMETRY mono-1) |
| Primary Enrollment Biopsy | Liquid and Tissue (Prospective)[9] | Tissue (Liquid was retrospective)[14] |
| Indication | NSCLC with METex14 skipping[1] | NSCLC with METex14 skipping[14] |
| ORR (Treatment-Naïve) | 59% (by investigator, LBx cohort)[15] | 68% (by BIRC, tissue cohort) |
| ORR (Previously Treated) | 47% (by investigator, LBx cohort)[15] | 41% (by BIRC, tissue cohort) |
| Key Validation | Strongest evidence for using liquid biopsy as a primary diagnostic for MET inhibitor therapy.[3][5] | Established efficacy of MET inhibition in a tissue-selected population. |
Data for Capmatinib is from its respective clinical trial and is not a head-to-head comparison.
This comparison highlights the critical role of the VISION study in establishing liquid biopsy not just as a supplementary tool, but as a valid primary method for identifying patients for this compound therapy.
Conclusion
The data from the Phase II VISION trial provides compelling evidence validating the clinical activity of this compound in patients with METex14 skipping-positive NSCLC identified through liquid biopsy. The similar efficacy outcomes between the liquid and tissue biopsy cohorts underscore the utility of ctDNA analysis as a reliable, non-invasive method for patient selection.[3][5] This approach broadens the accessibility of targeted therapy for patients for whom a tissue biopsy may not be feasible. The use of liquid biopsy to monitor for on-treatment response and emergent resistance mechanisms further solidifies its integral role in the management of MET-driven cancers.[15]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. New England Journal of Medicine Publishes Primary Analysis of VISION Data for this compound in Advanced NSCLC with METex14 Skipping Alterations [prnewswire.com]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. onclive.com [onclive.com]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound Hydrochloride Hydrate? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Liquid and Tissue Biopsies for Identifying MET Exon 14 Skipping NSCLC: Analyses from the Phase II VISION Study of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancernetwork.com [cancernetwork.com]
- 12. targetedonc.com [targetedonc.com]
- 13. Clinical Circulating Tumor DNA Testing for Precision Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
Benchmarking Tepotinib's Brain Penetration Against Other MET Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies for non-small cell lung cancer (NSCLC) with MET alterations has significantly improved patient outcomes. However, the frequent occurrence of brain metastases presents a formidable challenge due to the restrictive nature of the blood-brain barrier (BBB). This guide provides an objective comparison of the brain penetration capabilities of tepotinib against other prominent MET inhibitors—capmatinib, crizotinib, and savolitinib—supported by available preclinical and clinical data.
Quantitative Assessment of Brain Penetration
The ability of a drug to cross the blood-brain barrier is a critical determinant of its efficacy against central nervous system (CNS) metastases. Key pharmacokinetic parameters used to quantify brain penetration include the total brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kpuu). The Kpuu is considered a more accurate predictor of CNS activity as it accounts for the unbound, pharmacologically active drug concentrations.
Preclinical Brain Penetration Data
The following table summarizes the key preclinical pharmacokinetic parameters for this compound and other MET inhibitors, providing a comparative view of their ability to penetrate the CNS.
| MET Inhibitor | Species | Brain-to-Plasma Ratio (Total) | Unbound Brain-to-Plasma Ratio (Kpuu) | Key Findings & Citations |
| This compound | Rat | 2.87[1][2] | 0.25[1][2][3] | Demonstrates significant brain penetration, with unbound concentrations sufficient for intracranial target inhibition.[1][2] |
| Capmatinib | Rat | 0.09[2] | N/A | Preclinical data suggests lower brain penetration compared to this compound.[2] |
| Savolitinib | Non-human Primate | 0.32 - 0.35[4] | 0.60 - 0.65[4] | Favorable unbound brain-to-plasma ratio suggests good potential for CNS activity.[4] |
| Crizotinib | N/A | N/A | N/A | Preclinical Kpuu data is not readily available. Crizotinib is a known P-glycoprotein (P-gp) substrate, which actively effluxes the drug from the brain.[5][6] |
N/A: Not available in the reviewed literature.
Clinical Brain Penetration and Efficacy
Clinical data from patients with brain metastases further informs our understanding of the CNS activity of these inhibitors.
| MET Inhibitor | Metric | Value | Patient Population & Key Findings & Citations |
| This compound | Intracranial Objective Response Rate (ORR) | 54.5% (in an early analysis)[7] | Patients with METex14 skipping NSCLC and brain metastases. Demonstrates robust systemic and intracranial activity.[7][8] |
| Capmatinib | Intracranial Response Rate | 54%[9][10] | Patients with METex14-mutated NSCLC and brain metastases. Showed meaningful clinical activity and intracranial responses.[10][11][12] |
| Crizotinib | Cerebrospinal Fluid (CSF)-to-Plasma Ratio | 0.0006 - 0.003[2][5] | Patients with brain metastases. Extremely poor penetration into the CSF, consistent with its limited intracranial efficacy.[5][13][14] |
| Savolitinib | Intracranial Disease Control Rate | Higher in patients with METex14 skipping NSCLC[15] | Patients with METex14-mutated NSCLC and brain metastases. Has shown activity against CNS metastases.[15][16][17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used to assess the brain penetration of this compound and savolitinib as described in the cited literature.
This compound Brain Penetration Assessment in Rats
-
Objective: To determine the brain-to-plasma concentration ratio and the unbound brain-to-plasma concentration ratio (Kpuu) of this compound.[1]
-
Drug Administration: Intravenous infusion of this compound at a rate of 3.66 mg/kg/h.[3]
-
Sample Collection: Brain and plasma samples were collected after a 24-hour infusion to ensure steady-state concentrations.[2]
-
Concentration Analysis: Total this compound concentrations in brain homogenate and plasma were determined.[1]
-
Unbound Fraction Determination: Equilibrium dialysis was performed to measure the unbound fraction of this compound in brain tissue and plasma.[1][3]
-
Kpuu Calculation: The Kpuu was calculated using the total brain and plasma concentrations and the respective unbound fractions.[1]
Savolitinib Brain Penetration Assessment in Non-Human Primates
-
Objective: To investigate the blood-brain barrier penetration of savolitinib using positron emission tomography (PET).[4]
-
Animal Model: Non-human primates.[4]
-
Methodology: Intravenous administration of a microdose of [11C]savolitinib, either as a bolus or a bolus-plus-constant-infusion.[4]
-
Data Acquisition: Dynamic PET scans were acquired to measure the radioactivity in the brain over time. Arterial blood samples were collected to determine the plasma radioactivity concentration.[18]
-
Kinetic Modeling: Kinetic modeling of the PET data was used to estimate the total brain-to-plasma concentration ratio (Kp).[4]
-
Unbound Fraction Determination: In vitro methods were used to determine the free fractions of savolitinib in brain and plasma.[4]
-
Kpuu Calculation: The Kpuu was estimated from the Kp and the in vitro determined unbound fractions.[4]
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the MET signaling pathway and a generalized workflow for assessing drug brain penetration.
Caption: The HGF/MET signaling cascade, a key driver of tumorigenesis.
Caption: A generalized workflow for preclinical assessment of drug brain penetration.
Conclusion
The available preclinical and clinical data suggest that this compound possesses favorable brain penetration properties, leading to meaningful intracranial activity in patients with MET-driven NSCLC and brain metastases.[1][2][7] When compared to other MET inhibitors, this compound's brain-to-plasma ratio and Kpuu in preclinical models are encouraging.[2] While savolitinib also shows a promising Kpuu in non-human primates, capmatinib's preclinical brain penetration appears lower.[2][4] Crizotinib exhibits very poor CNS penetration, which has limited its utility for patients with brain metastases.[5][13][14] The continued investigation and prospective evaluation of the intracranial efficacy of these agents are crucial for optimizing treatment strategies for this challenging patient population.
References
- 1. Brain penetration and efficacy of this compound in orthotopic patient-derived xenograft models of MET-driven non-small cell lung cancer brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. "Activity of this compound in brain metastases (BM): Preclinical models and" by S Viteri, J Mazieres et al. [digitalcommons.providence.org]
- 4. Brain exposure of the mesenchymal-epithelial transition inhibitor savolitinib in nonhuman primates: A positron emission tomography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Effectiveness of ALK inhibitors in treatment of CNS metastases in NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. cancernetwork.com [cancernetwork.com]
- 9. A Phase II Study of Capmatinib in Patients with MET-Altered Lung Cancer Previously Treated with a MET Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. onclive.com [onclive.com]
- 12. onclive.com [onclive.com]
- 13. Long-lasting response to crizotinib in brain metastases due to EML4-ALK-rearranged non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Savolitinib: A Promising Targeting Agent for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Landscape of Savolitinib Development for the Treatment of Non-Small Cell Lung Cancer with MET Alteration—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Tepotinib
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling the kinase inhibitor Tepotinib. Adherence to these protocols is essential to mitigate risks and ensure a safe research environment.
Researchers and drug development professionals working with this compound must employ stringent safety measures. While specific occupational exposure limits for this compound have not been established, its classification as a hazardous drug necessitates the use of appropriate Personal Protective Equipment (PPE) and adherence to rigorous handling and disposal protocols.[1]
Essential Personal Protective Equipment and Safety Measures
A multi-layered approach to PPE is critical when handling this compound, particularly in its powdered form, to prevent skin contact, inhalation, and eye exposure. The following table summarizes the recommended PPE and safety protocols.
| Equipment/Procedure | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves (minimum 4 mil thickness).[2] | Prevents skin absorption of the hazardous drug. The outer glove should be removed and disposed of as contaminated waste immediately after handling. |
| Eye Protection | Tightly fitting safety goggles with side-shields.[1][3] | Protects eyes from splashes and airborne particles. |
| Protective Clothing | Disposable, impermeable gown.[1][3] | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-certified respirator (e.g., N95) is recommended, especially when handling the powdered form or when there is a risk of aerosolization.[3] | Minimizes the risk of inhaling hazardous particles. |
| Work Environment | All handling of powdered this compound should be conducted in a certified chemical fume hood or a Class II Type B biosafety cabinet.[2][4] | Provides a contained workspace to prevent the spread of the hazardous material. |
| Hand Hygiene | Wash hands thoroughly with soap and water before and after handling this compound, even after wearing gloves.[1] | Removes any potential residual contamination. |
Operational Plan for Safe Handling
A systematic workflow is paramount to ensure safety at every stage of handling this compound in a laboratory setting.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leakage. Wear single-use nitrile gloves during inspection.
-
Store this compound in its original, tightly sealed container in a designated, well-ventilated, and restricted-access area.[1]
-
The storage area should be clearly labeled with a "Hazardous Drug" warning sign.
Preparation of Solutions
-
All manipulations involving powdered this compound must be performed within a chemical fume hood or biosafety cabinet.[4]
-
Wear all recommended PPE, including double gloves, a disposable gown, and safety goggles.
-
Use a disposable, plastic-backed absorbent pad to cover the work surface.
-
When weighing the powder, do so carefully to avoid generating dust.
-
Use luer-lock syringes and needles to prevent accidental disconnection and spills during solution preparation.[2]
Experimental Use
-
Clearly label all containers with this compound solutions.
-
When performing experiments, ensure that all procedures are conducted in a manner that minimizes the risk of spills or aerosol generation.
-
Transport this compound solutions in sealed, secondary containers.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, vials, and pipette tips, must be disposed of in a designated, clearly labeled "Cytotoxic Waste" or "Hazardous Drug Waste" container.[2]
-
Sharps Disposal: Needles and syringes used for handling this compound solutions must be disposed of in a puncture-resistant sharps container designated for chemically contaminated sharps.[2]
-
Unused Drug: Unused or expired this compound should be disposed of as hazardous chemical waste through an approved institutional or commercial hazardous waste program. Do not dispose of it in the regular trash or down the drain.[5][6]
-
Decontamination of Surfaces: After handling is complete, decontaminate all work surfaces with a suitable cleaning agent, such as a detergent solution, followed by a rinse with water.[1]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Safety and effectiveness of this compound in patients with unresectable, advanced or recurrent non-small cell lung cancer with METex14 skipping alterations: post-marketing surveillance in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. tepmetko.com [tepmetko.com]
- 5. This compound Efficacy and Safety in Patients with MET Exon 14 Skipping NSCLC: Outcomes in Patient Subgroups from the VISION Study with Relevance for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. slu.edu [slu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
